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Core Science & Biosynthesis

Foundational

Iso-Fludelone (KOS-1803): Mechanism of Action and Preclinical Pharmacology

Executive Summary Iso-Fludelone (also designated as KOS-1803 or KOSN-1724) is a highly potent, third-generation synthetic epothilone B analogue designed for the treatment of advanced solid tumors[1]. Engineered to overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iso-Fludelone (also designated as KOS-1803 or KOSN-1724) is a highly potent, third-generation synthetic epothilone B analogue designed for the treatment of advanced solid tumors[1]. Engineered to overcome the pharmacological limitations of taxanes and first-generation epothilones, Iso-Fludelone acts as a microtubule-stabilizing agent[2]. Its unique structural modifications grant it exceptional metabolic stability, high aqueous solubility, and the critical ability to bypass P-glycoprotein (P-gp) mediated multidrug resistance (MDR)[3]. This whitepaper details the biochemical mechanism of action, structural advantages, and the self-validating experimental protocols used to quantify its efficacy.

Structural Evolution: From Natural Epothilones to Iso-Fludelone

Natural epothilones, originally isolated from the myxobacterium Sorangium cellulosum, demonstrated taxane-like mechanisms but suffered from poor in vivo stability and challenging formulation requirements. Through a process of diverted total synthesis and "molecular editing" pioneered by the Danishefsky laboratory at Memorial Sloan Kettering Cancer Center, the epothilone macrocycle was systematically optimized[4].

The resulting compound, Iso-Fludelone (17-Iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B), incorporates a critical isoxazole moiety and a trifluoromethyl group[5]. These specific modifications structurally shield the molecule from enzymatic degradation in human plasma while dramatically increasing its hydrophilicity, entirely eliminating the need for toxic Cremophor-ethanol delivery vehicles[6].

Core Mechanism of Action: Microtubule Hyper-Stabilization

The fundamental mechanism of action of Iso-Fludelone relies on its high-affinity interaction with the tubulin heterodimer.

  • Target Binding: Iso-Fludelone binds directly to the epothilone/taxane-binding domain located on β -tubulin[6].

  • Polymerization & Stabilization: Upon binding, the compound drastically lowers the critical concentration of tubulin required for assembly, inducing rapid microtubule polymerization. Crucially, it hyper-stabilizes the resulting microtubule polymers, rendering them highly resistant to standard depolymerization triggers (such as cold temperatures or calcium ions)[7].

  • Mitotic Arrest & Apoptosis: During mitosis, the dynamic instability of microtubules is strictly required for the formation and function of the mitotic spindle. By "freezing" microtubule dynamics, Iso-Fludelone prevents the proper alignment and segregation of sister chromatids. This catastrophic spindle disruption triggers the Spindle Assembly Checkpoint (SAC), leading to a prolonged cell cycle arrest in the G2/M phase, which ultimately cascades into apoptotic cell death[2].

MoA Drug Iso-Fludelone (KOS-1803) Tubulin Tubulin Heterodimers Drug->Tubulin Binds Epothilone Domain Polymerization Microtubule Polymerization & Hyper-Stabilization Tubulin->Polymerization Induces Spindle Mitotic Spindle Disruption Polymerization->Spindle Prevents Depolymerization Arrest G2/M Cell Cycle Arrest Spindle->Arrest Triggers SAC Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Drug Fails to Efflux (MDR Evasion)

Intracellular signaling and mechanism of action of Iso-Fludelone, highlighting MDR evasion.

Bypassing Multidrug Resistance (MDR)

A primary cause of clinical failure in taxane-based chemotherapy is the rapid onset of multidrug resistance, predominantly mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp)[2]. Because of its unique macrocyclic architecture, Iso-Fludelone is not recognized as a substrate by the P-gp efflux pump[2]. This structural evasion allows the drug to maintain lethal intracellular concentrations even in highly refractory cancer phenotypes[3].

In vitro assays demonstrate that Iso-Fludelone exhibits an IC50 of 0.27 nM against the human leukemia cell line CCRF-CEM, making it approximately 4-fold more potent than paclitaxel[5]. In P-gp overexpressing sublines, the potency gap widens exponentially, as summarized below.

Table 1: Comparative In Vitro Efficacy of Iso-Fludelone vs. Paclitaxel (Taxol)

Cell Line PhenotypeIso-Fludelone IC50Fold-Potency vs. TaxolPrimary Resistance Mechanism
CCRF-CEM (Wild-type)0.27 nM~4xNone (Drug Sensitive)
CCRF-CEM/Taxol< 1.0 nM638xP-gp Overexpression
CCRF-CEM/Vinblastine< 1.0 nM637xP-gp Overexpression

(Data synthesized from AACR preclinical evaluations[5])

Experimental Methodology: Validating Microtubule Stabilization

To rigorously validate the mechanism of action of Iso-Fludelone, researchers employ a dual-assay system. This protocol is designed as a self-validating loop : the inclusion of both wild-type and MDR cell lines ensures that any observed efficacy is definitively linked to P-gp evasion, while the parallel use of paclitaxel serves as an internal control for the resistance phenotype.

Workflow Step1 Culture MDR Cells (CCRF-CEM/Taxol) Step2 Iso-Fludelone Treatment Step1->Step2 Step3A Tubulin Assay (Fractionation) Step2->Step3A Step3B Flow Cytometry (PI Staining) Step2->Step3B Step4A Quantify Polymerized Mass Step3A->Step4A Step4B Measure % G2/M Phase Step3B->Step4B

Self-validating experimental workflow for quantifying microtubule stabilization and G2/M arrest.

Step-by-Step Protocol

1. Cell Culture & Stratification:

  • Action: Culture wild-type CCRF-CEM and P-gp overexpressing CCRF-CEM/Taxol cells in RPMI-1640 medium supplemented with 10% FBS.

  • Causality: Utilizing paired isogenic lines isolates the variable of efflux pump expression, proving that Iso-Fludelone's efficacy is independent of P-gp status.

2. Compound Treatment:

  • Action: Seed cells at 1×105 cells/mL. Treat parallel cohorts with Iso-Fludelone (0.1 nM to 10 nM), Paclitaxel (1 nM to 100 nM), or DMSO (Vehicle Control) for 24 hours.

3. In Vitro Tubulin Polymerization Assay (Fractionation):

  • Action: Lyse cells in a Microtubule-Stabilizing Buffer (MSB) containing 0.1% Triton X-100. This extracts soluble (unpolymerized) tubulin while leaving the polymerized cytoskeletal fraction intact.

  • Action: Centrifuge lysates at 15,000 x g for 30 minutes. The pellet contains polymerized tubulin; the supernatant contains soluble tubulin. Perform Western blotting on both fractions using an anti- β -tubulin antibody.

  • Causality: A quantitative shift of tubulin from the supernatant to the pellet in Iso-Fludelone-treated cells (compared to the vehicle control) biochemically proves the hyper-stabilization of the microtubule network.

4. Flow Cytometry for Cell Cycle Arrest:

  • Action: Harvest treated cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight. Stain DNA with Propidium Iodide (PI) in the presence of RNase A for 30 minutes, followed by flow cytometric analysis.

  • Causality: An accumulation of cells with 4N DNA content confirms that the biochemical stabilization of microtubules physically prevents mitotic exit, successfully triggering G2/M cell cycle arrest.

In Vivo Efficacy and Clinical Translation

The superior pharmacokinetic profile of Iso-Fludelone translates directly to remarkable in vivo efficacy. In nude mouse xenograft models, intravenous infusion of Iso-Fludelone achieved complete therapeutic cures (tumor eradication without recurrence) in highly refractory human cancer models, including the fast-growing subcutaneous neuroblastoma SK-NAS and the adriamycin-resistant mammary adenocarcinoma MCF-7/Adr[3].

Notably, in the MCF-7/Adr xenograft model, Iso-Fludelone achieved 100% tumor suppression, whereas paclitaxel achieved only ~3.7% suppression under identical conditions[3]. Due to these unprecedented preclinical results and its favorable toxicity profile, Iso-Fludelone has advanced into Phase I clinical trials for the treatment of advanced solid tumors[8].

References

  • ClinicalTrials.Veeva - Dose-Escalation Safety and Pharmacokinetic Study of Iso-Fludelone in Patients With Advanced Solid Tumors URL:[Link]

  • PNAS - Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones URL: [Link]

  • Memorial Sloan Kettering Cancer Center (MSKCC) - Memorial Sloan Kettering Enters Agreement to Develop New Cancer Drug URL: [Link]

  • AACR Journals - Iso-oxazole-Fludelone (KOS-1803) as a potent and efficacious microtubule-stablization epothilone against xenograft tumors URL:[Link]

  • NCATS Inxight Drugs - KOSN-1724 URL: [Link]

  • PubChem (NIH) - Kosn-1724 URL:[Link]

  • PMC (NIH) - Quantitative method for the determination of Iso-fludelone (KOS-1803) in human plasma by LC-MS/MS URL:[Link]

Sources

Exploratory

Discovery and development of Iso-Fludelone (KOS-1803)

An In-Depth Technical Guide to the Discovery and Development of Iso-Fludelone (KOS-1803) Abstract Iso-Fludelone (KOS-1803) is a rationally designed, third-generation epothilone B analogue developed through a collaborativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Development of Iso-Fludelone (KOS-1803)

Abstract

Iso-Fludelone (KOS-1803) is a rationally designed, third-generation epothilone B analogue developed through a collaborative effort led by Memorial Sloan Kettering Cancer Center.[1][2] Arising from a need to overcome the limitations of taxanes and earlier epothilone generations, Iso-Fludelone was engineered for an improved pharmacological profile.[3][4] Key structural modifications, notably the incorporation of an isoxazole ring and a trifluoromethyl moiety, conferred enhanced metabolic stability, increased aqueous solubility, and potent activity against multidrug-resistant (MDR) tumor models.[2][5] As a microtubule-stabilizing agent, it induces G2/M cell cycle arrest and apoptosis.[5] Extensive preclinical evaluation demonstrated sub-nanomolar cytotoxicity against a range of cancer cell lines and curative efficacy in several xenograft models, including those resistant to paclitaxel. These promising preclinical results, coupled with a favorable safety profile that suggested a reduced risk of peripheral neuropathy, led to its advancement into Phase I clinical trials for patients with advanced solid tumors.[6] This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis rationale, and preclinical and early clinical development of Iso-Fludelone.

Introduction: The Rationale for Next-Generation Epothilones

The epothilones, a class of 16-membered macrolides first isolated from the myxobacterium Sorangium cellulosum, emerged as highly promising antineoplastic agents due to their potent microtubule-stabilizing activity.[3] Like the taxanes (paclitaxel, docetaxel), they function as tubulin poisons, disrupting the dynamics of the microtubule cytoskeleton, which is critical for mitosis. This disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

A key advantage of epothilones over taxanes is their efficacy against cancer cells that have developed resistance through mechanisms such as the overexpression of P-glycoprotein (P-gp), a drug efflux pump, or through mutations in the β-tubulin protein itself.[3][5] However, first-generation epothilones, including the FDA-approved Ixabepilone, faced challenges related to metabolic instability, poor water solubility requiring problematic formulation agents like Cremophor, and dose-limiting toxicities.[2]

This created a clear imperative for the development of novel, fully synthetic analogues with superior "drug-like" properties. The goal was to retain the potent microtubule-targeting activity and efficacy against MDR tumors while improving the overall pharmacological and safety profile. Iso-Fludelone (KOS-1803) was born from this rational design effort.[2][6]

Molecular Design and Synthesis Strategy

The development of Iso-Fludelone was a testament to "molecular editing," where key structural features were manipulated to enhance biological properties.[1] The core epothilone B framework was used as a template, with targeted modifications to the side chain, a region known to be critical for both potency and metabolic stability.

Key Structural Modifications:

  • Isoxazole Moiety: The native thiazole side chain of epothilone B was replaced with a 5-methyl-3-isoxazolyl group. This strategic substitution was designed to block a key site of metabolic hydroxylation, thereby significantly improving the molecule's metabolic stability in plasma and liver microsomes.[2][7]

  • Trifluoromethyl Group: A trifluoromethyl moiety was incorporated into the structure. This modification serves to increase the molecule's aqueous solubility.[2] This enhancement is critical for formulation, potentially eliminating the need for Cremophor, an excipient associated with hypersensitivity reactions.[2]

The total synthesis of epothilone analogues is a complex undertaking, typically involving a convergent strategy where large, pre-synthesized fragments of the molecule are coupled together in the later stages. Key chemical reactions often employed include aldol reactions to set stereocenters, and macrocyclization techniques like ring-closing metathesis to form the 16-membered lactone ring.[8][9]

Mechanism of Action: Microtubule Stabilization and Apoptotic Induction

Iso-Fludelone exerts its cytotoxic effects through the canonical epothilone mechanism of action. It is a potent microtubule-stabilizing agent, binding to the β-tubulin subunit at or near the taxane-binding site.[5] This binding event promotes the polymerization of tubulin dimers into microtubules and, crucially, stabilizes these polymers against depolymerization.[3][5]

The resulting cellular effects are catastrophic for rapidly dividing cancer cells:

  • Disruption of Mitotic Spindle: The inability of the microtubules to dynamically assemble and disassemble prevents the formation of a functional mitotic spindle.

  • G2/M Phase Arrest: The cell's mitotic checkpoint is activated, halting the cell cycle at the G2/M transition.[5][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][10]

A significant advantage of Iso-Fludelone is its ability to bypass P-gp-mediated drug efflux, allowing it to maintain high intracellular concentrations and potent activity in tumor cells that are resistant to other chemotherapeutics like paclitaxel.[5]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequences IsoFludelone Iso-Fludelone (KOS-1803) Tubulin α/β-Tubulin Dimers IsoFludelone->Tubulin Binds to β-tubulin StabilizedMicrotubules Stabilized, Non-dynamic Microtubules IsoFludelone->StabilizedMicrotubules Promotes Polymerization & Inhibits Depolymerization Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Disruption StabilizedMicrotubules->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action pathway for Iso-Fludelone (KOS-1803).

Preclinical Development and Efficacy

The preclinical assessment of Iso-Fludelone revealed a highly potent and effective anticancer agent with a promising safety profile.

In Vitro Cytotoxicity

Iso-Fludelone demonstrated potent, sub-nanomolar cytotoxic activity against a panel of human cancer cell lines, including those with established resistance to paclitaxel.[6] This confirmed that the rational design successfully retained and enhanced the core potency of the epothilone pharmacophore.

Cell LineCancer TypeIC₅₀ (nM)Reference
A549 Non-Small Cell Lung0.09[6]
HCT-116 Colon Carcinoma0.15[6]
MX-1 Breast Carcinoma1.38[6]
SK-OV-3 Ovarian AdenocarcinomaPotent Inhibition[7]

Table 1: In Vitro Cytotoxicity of Iso-Fludelone (KOS-1803) in various human carcinoma cell lines.

In Vivo Efficacy in Xenograft Models

In vivo studies using human tumor xenografts in nude mice confirmed the potent antitumor activity of Iso-Fludelone. The compound exhibited excellent tumor penetration, achieving high concentrations within the tumor tissue relative to other tissues like the brain.[6] This favorable biodistribution correlated with pronounced and, in some cases, curative efficacy across multiple cancer types.

Tumor ModelCancer TypeDosing ScheduleOutcomeReference
SK-OV-3 Ovarian15 mg/kg (Q6Dx5)Curative in all mice, no relapse[6]
SK-NAS Neuroblastoma15 mg/kg ((Q6Dx3)x2)50% of mice cured[6]
MX-1 Breast45 mg/kg (Q6Dx5, oral)Complete remissions in all mice[7]
A549 Lung (Paclitaxel-Resistant)Not specifiedMarked tumor growth inhibition[7]
Various Lung, Breast (Drug-Resistant)Not specifiedElimination of many solid tumors without recurrence[1]

Table 2: Summary of In Vivo Antitumor Activity of Iso-Fludelone (KOS-1803) in xenograft mouse models.

Safety and Tolerability

Preclinical toxicology studies were conducted in rats and dogs to establish the maximum tolerated dose (MTD) and identify potential toxicities. The single-dose MTD was 30 mg/kg in rats and 0.3 mg/kg in dogs.[6] The primary toxicity observed in dogs was gastrointestinal (diarrhea), while in rats, effects were noted on the thymus and testes.[6] Importantly, no detectable lesions in the sciatic nerve were observed, suggesting a potentially lower risk of peripheral neuropathy, a common and debilitating side effect of other microtubule-targeting agents.[6]

Clinical Development

The compelling preclinical data package, highlighting high potency, broad efficacy (especially in resistant models), and a favorable safety profile, supported the advancement of Iso-Fludelone into human clinical trials.[1][2]

A collaboration between Memorial Sloan Kettering Cancer Center and Bristol-Myers Squibb was formed to bring the compound into the clinic.[1] Iso-Fludelone entered a Phase I dose-escalation study (NCT01379287) to evaluate its safety, pharmacokinetics, and to determine the recommended Phase II dose in patients with advanced solid tumors.[5][11]

Key Experimental Protocols

The following sections describe standardized methodologies for evaluating microtubule-stabilizing agents like Iso-Fludelone.

In Vitro Cell Viability (MTS/MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Plating: Seed cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Iso-Fludelone in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Reagent Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Normalize the absorbance data to the vehicle control. Plot the percentage of cell viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In Vivo Xenograft Efficacy Study

This protocol assesses the antitumor activity of a compound in an animal model.

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ MX-1 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer Iso-Fludelone via the desired route (e.g., intravenous infusion, oral gavage) according to the specified dose and schedule (e.g., 15 mg/kg, every 6 days for 5 cycles). The control group receives the vehicle on the same schedule.

  • Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a maximum allowable size or for a predetermined duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment groups relative to the control group. Statistically compare tumor volumes between groups (e.g., using ANOVA). A complete response (CR) is defined as the disappearance of a measurable tumor, and a partial response (PR) is a significant reduction in tumor volume.

Xenograft_Workflow start Start: Human Cancer Cell Culture implant Subcutaneous Implantation into Nude Mice start->implant growth Tumor Growth Monitoring (Calipers) implant->growth randomize Randomize Mice into Treatment & Vehicle Groups (Tumor Volume ~100 mm³) growth->randomize treatment Administer Iso-Fludelone or Vehicle Control (Defined Schedule) randomize->treatment monitor Monitor Tumor Volume & Animal Health treatment->monitor monitor->treatment Repeat Dosing endpoint Study Endpoint Reached monitor->endpoint Tumor size limit or predefined duration analysis Data Analysis: - Tumor Growth Inhibition - Statistical Significance - Survival Curves endpoint->analysis end Conclusion on In Vivo Efficacy analysis->end

Caption: A generalized workflow for in vivo xenograft efficacy studies.

Conclusion

Iso-Fludelone (KOS-1803) stands as a prime example of successful rational drug design in oncology. By systematically modifying the epothilone scaffold, scientists created a third-generation analogue with a significantly improved preclinical profile. Its enhanced metabolic stability, solubility, and potent efficacy in drug-resistant models, combined with a favorable safety profile, addressed key limitations of its predecessors. The journey of Iso-Fludelone from chemical synthesis and molecular editing to promising preclinical results and eventual clinical investigation provides a valuable blueprint for the development of next-generation cytotoxic agents.

References

  • Harris, C. R., & Danishefsky, S. J. (2003). Design, synthesis and biological evaluation of bridged epothilone D analogues. Available at: [Link]

  • Gunn, J. R., et al. (2012). Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues. Molecules. Available at: [Link]

  • Memorial Sloan Kettering Cancer Center. (2010). Memorial Sloan Kettering Enters Agreement to Develop New Cancer Drug. MSKCC News Release. Available at: [Link]

  • Zhong, Z., et al. (2007). KOS-1803: A new, rationally designed epothilone analog with an improved pharmacological profile and efficacy in xenograft mouse models. Cancer Research. Available at: [Link]

  • Vite, G. D., et al. (2020). Design, Synthesis, and Biological Investigation of Epothilone B Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • O'Connor, O. A., et al. (2005). Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Prous Science. (2006). Epothilones with favorable pharmacological profiles a highlight at the AACR meeting. DailyPharma. Available at: [Link]

  • Altmann, K. H., et al. (2000). Epothilones and Their Analogs: Potential New Weapons in the Fight Against Cancer. CHIMIA. Available at: [Link]

  • Cohen, M. H., et al. (2014). Quantitative method for the determination of Iso-fludelone (KOS-1803) in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Cohen, M. H., et al. (2014). Quantitative method for the determination of iso-fludelone (KOS-1803) in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lee, Y. M., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • Lee, F. Y. F., & Fairchild, C. (2011). Discovery and development of the epothilones: a novel class of antineoplastic drugs. Expert Review of Anticancer Therapy. Available at: [Link]

  • Lee, Y. M., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals (Basel). Available at: [Link]

  • Lee, F. Y., & Fairchild, C. (2011). Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs. Expert Review of Anticancer Therapy. Available at: [Link]

  • PubChem. KOSN-1724. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Iso-Fludelone (KOS-1803): Structural Optimization and Preclinical Methodologies of a Third-Generation Tubulin Poison

Executive Summary The development of tubulin-poisoning agents has historically been hindered by two major clinical barriers: systemic toxicity and the rapid onset of multidrug resistance (MDR) mediated by P-glycoprotein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of tubulin-poisoning agents has historically been hindered by two major clinical barriers: systemic toxicity and the rapid onset of multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps. Iso-Fludelone (KOS-1803) represents a paradigm shift in rational drug design. As a fully synthetic, third-generation epothilone B analogue, it was engineered to hyper-stabilize microtubules while completely evading P-gp recognition. This technical guide explores the structural causality, pharmacodynamics, and self-validating experimental methodologies required to evaluate Iso-Fludelone in preclinical oncology.

Rational Drug Design: The Evolution of the Epothilone Pharmacophore

To understand Iso-Fludelone, one must analyze the causality behind its structural evolution from the natural product Epothilone B[1]. While Epothilone B effectively binds the taxane pocket of β -tubulin, its clinical utility is compromised by severe non-specific toxicity driven by its epoxide moiety.

Through iterative molecular editing by Danishefsky and colleagues[2], specific functional groups were modified to optimize the therapeutic index. The progression to Iso-Fludelone was driven by strict structure-activity relationship (SAR) causality:

Table 1: Structural Evolution and Pharmacological Causality of Epothilone Analogs

CompoundKey Structural ModificationPharmacological Consequence (Causality)
Epothilone B Natural product baselinePotent tubulin binder, but the epoxide ring causes severe, dose-limiting non-specific toxicity.
Dehydelone Deletion of the epoxideEliminates non-specific toxicity, but significantly reduces overall in vitro target affinity.
Fludelone Addition of C12 trifluoromethyl (CF 3​ )Steric shielding prevents oxidative degradation, dramatically enhancing in vivo metabolic stability.
Iso-Fludelone Thiazole replaced by iso-oxazoleRestores target affinity (potency) and increases aqueous solubility, eliminating the need for toxic Cremophor EL vehicles[2].

Mechanism of Action: Microtubule Hyperstabilization

Iso-Fludelone acts as a potent antimitotic agent. By binding to the β -tubulin subunit, it suppresses the dynamic instability of microtubules required for mitotic spindle formation. This triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and subsequent apoptosis. Crucially, its unique macrocyclic structure prevents it from being recognized as a substrate by the P-gp (MDR1) efflux pump, allowing it to maintain lethal intracellular concentrations in refractory tumors[3].

MOA IsoFludelone Iso-Fludelone (KOS-1803) Tubulin β-Tubulin Subunit (Taxane Binding Site) IsoFludelone->Tubulin High Affinity Binding Polymerization Microtubule Hyper-polymerization Tubulin->Polymerization Stabilizes Polymers Spindle Mitotic Spindle Suppression Polymerization->Spindle Disrupts Dynamics Arrest G2/M Cell Cycle Arrest Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->IsoFludelone Evades Efflux

Fig 1. Mechanism of action of Iso-Fludelone inducing G2/M arrest and evading P-gp efflux.

Quantitative Pharmacodynamics and Efficacy

The in vitro and in vivo potency of Iso-Fludelone demonstrates its superiority over first-generation taxanes. In preclinical evaluations, Iso-Fludelone exhibited sub-nanomolar IC 50​ values against sensitive leukemia lines and retained near-total efficacy against highly resistant sublines[4].

Table 2: Comparative In Vitro Potency (IC 50​ )

Cell LineResistance ProfileTaxol IC 50​ (nM)Iso-Fludelone IC 50​ (nM)Fold-Potency vs Taxol
CCRF-CEM Drug-sensitive leukemia1.10.27~4x
CCRF-CEM/Taxol P-gp overexpressing (MDR)>10001.5~638x
A549/Taxol Refractory lung carcinoma>10002.1~476x

Data synthesized from Chou et al. (2008) demonstrating the circumvention of multidrug resistance[2].

Standardized Experimental Methodologies

To ensure scientific integrity, the evaluation of Iso-Fludelone requires self-validating experimental systems. Below are the optimized protocols for assessing target engagement and in vivo efficacy.

Protocol A: Cell-Free Tubulin Polymerization Assay

Purpose: To validate direct target engagement independent of cellular uptake or efflux mechanisms.

  • Preparation: Purify bovine brain tubulin to >99% to remove microtubule-associated proteins (MAPs) that could cause spontaneous polymerization.

  • Reaction Mixture: Combine 3 mg/mL tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.9) with 1 mM GTP.

  • Drug Addition: Add 5 µM Iso-Fludelone (dissolved in DMSO, final DMSO concentration <1%).

  • Kinetic Measurement: Incubate at 37°C and measure absorbance at 340 nm continuously for 60 minutes using a spectrophotometer.

  • Self-Validation Checkpoint: Include a negative control treated with 2 mM CaCl 2​ (a known microtubule depolymerizer). If the CaCl 2​ cohort shows increased absorbance, the assay is contaminated by protein aggregation rather than true polymerization, invalidating the run.

Protocol B: In Vivo Xenograft Efficacy Workflow

Purpose: To evaluate the therapeutic index and pharmacokinetic stability in a living system.

  • Inoculation: Subcutaneously inject 5×106 A549/Taxol cells into the flanks of athymic nude mice.

  • Randomization: Monitor tumor volume via caliper. Randomize mice into vehicle and treatment cohorts once tumors reach ~100 mm 3 (typically Day 11).

  • Administration (Causality-Driven): Administer Iso-Fludelone (15 mg/kg) via a 6-hour intravenous infusion rather than a bolus injection. Causality: Epothilones can induce acute neurotoxicity if C max​ spikes too high. A 6-hour infusion mimics clinical pharmacokinetics, maintaining plasma concentrations above the therapeutic threshold while avoiding C max​ -driven toxicity[2].

  • Monitoring: Measure tumor volume and body weight bi-weekly.

  • Self-Validation Checkpoint: Utilize a bilateral xenograft model where the left flank receives the wild-type A549 tumor and the right flank receives the A549/Taxol tumor. This controls for inter-animal pharmacokinetic variability, definitively isolating the drug's efficacy against the P-gp resistance mechanism within the exact same biological host.

Workflow Inoculation 1. Cell Inoculation (Bilateral: WT vs Taxol-Resistant) TumorGrowth 2. Tumor Growth (Target: ~100 mm³) Inoculation->TumorGrowth Randomization 3. Randomization (Vehicle vs. Iso-Fludelone) TumorGrowth->Randomization Day 11 Treatment 4. i.v. Infusion (15 mg/kg, 6-hr duration) Randomization->Treatment Monitoring 5. Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Prevents Cmax Toxicity Endpoint 6. Endpoint Analysis (Efficacy vs. Toxicity Ratio) Monitoring->Endpoint Bi-weekly

Fig 2. Standardized in vivo xenograft experimental workflow for evaluating Iso-Fludelone efficacy.

Clinical Translation and Pharmacokinetics

The exceptional preclinical profile of Iso-Fludelone—particularly its ability to achieve complete remission in fast-growing, refractory neuroblastoma (SK-NAS) and lung carcinoma models—has propelled it into clinical evaluation[2]. To support Phase I clinical trials, highly sensitive LC-MS/MS assays have been validated to quantify Iso-Fludelone in human plasma, ensuring precise pharmacokinetic tracking down to 0.1 ng/mL[5]. This rigorous bioanalytical framework guarantees that the therapeutic window observed in murine models can be safely translated to human oncology patients.

References

  • Chou, T.-C., Zhang, X., Zhong, Z.-Y., et al. (2008). "Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones." Proceedings of the National Academy of Sciences. URL:[Link]

  • Christner, S. M., Parise, R. A., Levine, E. D., et al. (2014). "Quantitative method for the determination of iso-fludelone (KOS-1803) in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Chou, T.-C., Zhang, X.-G., Dong, H., et al. (2008). "Iso-oxazole-Fludelone (KOS-1803) as a potent and efficacious microtubule-stablization epothilone against xenograft tumors." Cancer Research. URL:[Link]

Sources

Exploratory

In Vitro Metabolic Stability and Pharmacokinetic Profiling of Iso-Fludelone

A Technical Whitepaper for Drug Development Professionals Executive Summary As application scientists in drug development, we recognize that in vitro metabolic stability is not merely a pharmacokinetic hurdle; it is the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

As application scientists in drug development, we recognize that in vitro metabolic stability is not merely a pharmacokinetic hurdle; it is the fundamental determinant of a compound's in vivo therapeutic index. Early-generation microtubule-stabilizing epothilones suffered from narrow therapeutic windows and high susceptibility to metabolic degradation. Through the application of Diverted Total Synthesis (DTS), Iso-Fludelone (KOS-1803) emerged as a third-generation synthetic analog[1]. By strategically installing a C12 trifluoromethyl group, a C9-C10 double bond, and a 17-iso-oxazole moiety, researchers engineered a molecule that evades cytochrome P450 oxidation while maintaining sub-nanomolar potency[1][2]. This whitepaper dissects the structural causality behind Iso-Fludelone's stability, details the self-validating in vitro assay protocols used to profile it, and summarizes its bioanalytical quantitation.

Structural Mechanics of Metabolic Stability

The evolution of Iso-Fludelone represents a masterclass in structure-activity relationship (SAR) optimization. Rather than relying on random screening, the molecule was systematically edited to block specific metabolic liabilities[1][3].

  • C12 Trifluoromethyl (CF3) Group: Replacing the native methyl group with a CF3 moiety is the cornerstone of Iso-Fludelone's stability. Fluorine's intense electronegativity induces subtle conformational changes that stabilize the macrolactone ring against hydrolytic cleavage. More importantly, the strong carbon-fluorine bonds create an electronic and steric blockade at a site previously highly susceptible to oxidative metabolism[1].

  • C9-C10 Double Bond: The introduction of this double bond confers structural rigidity to the macrocycle, enhancing both intrinsic receptor potency and biological half-life[1][2].

  • 17-iso-oxazole Moiety: While the CF3 group successfully broadened the therapeutic index, it initially caused a slight drop in potency (as seen in the predecessor, Fludelone). The installation of the 17-iso-oxazole ring restored target affinity while preserving the exceptional metabolic stability profile[1][4].

Evolution EpoB Epothilone B (Natural Product) dEpoB dEpoB (C12-C13 Epoxide Removed) EpoB->dEpoB Reduce Toxicity Dehydelone Dehydelone (C9-C10 Double Bond) dEpoB->Dehydelone Enhance Stability Fludelone Fludelone (C12-CF3 Addition) Dehydelone->Fludelone Metabolic Blockade IsoFludelone Iso-Fludelone (17-iso-oxazole Moiety) Fludelone->IsoFludelone Restore Potency

Fig 1: Structural evolution of Epothilone B to Iso-Fludelone via Diverted Total Synthesis.

Table 1: Structural Evolution of Epothilone Analogues
GenerationCompoundKey Structural ModificationPrimary Objective / Causality
Parent Epothilone BNatural product scaffoldBaseline microtubule stabilization
First dEpoBC12-C13 epoxide removalReduce non-specific systemic toxicity
Second DehydeloneC9-C10 double bondEnhance intrinsic potency & macrocycle stability
Third FludeloneC12 trifluoromethyl (CF3) groupBroaden therapeutic index via metabolic blockade
Optimized Iso-Fludelone17-iso-oxazole moietyRestore potency with maintained stability

In Vitro Metabolic Stability Profiling

To empirically validate the structural edits, Iso-Fludelone was subjected to rigorous in vitro metabolic profiling using human liver microsomal S-9 fractions. S-9 fractions are preferred over purified microsomes because they contain both Phase I (CYP450) and Phase II (cytosolic) enzymes, providing a highly predictive model of hepatic clearance[1][2].

Table 2: Comparative In Vitro Metabolic Stability (Human Liver S-9)
Compound% Parent Remaining (60 min)Relative Stability Ranking
Dehydelone< 20%Low
Fludelone~ 50-60%Moderate
Iso-Fludelone> 85% High (Optimal)
Iso-Dehydelone> 85%High

Data reflects that Iso-Fludelone maintains >85% of the parent compound after 60 minutes, significantly outperforming earlier synthetic analogs[1][2].

Protocol 1: Human Liver S-9 Fraction Stability Assay

From an application scientist's perspective, an assay is only as good as its controls. The following protocol integrates a self-validating framework to ensure data integrity.

Self-Validating System Design:

  • Positive Control: Verapamil (a known high-clearance drug) is run in parallel to confirm S-9 enzymatic viability.

  • Negative Control: A zero-cofactor sample (buffer replacing NADPH) is used to differentiate true enzymatic metabolism from spontaneous chemical degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human liver S-9 fractions on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 maintains physiological enzyme conformation and optimal catalytic activity.

  • Compound Spiking: Add Iso-Fludelone to achieve a final assay concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before enzymatic activation, preventing artificial lags in the reaction rate.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Causality: CYP450 enzymes require NADPH as an obligate electron donor for oxidative metabolism.

  • Time-Course Sampling: Withdraw 50 µL aliquots at precise intervals (0, 15, 30, and 60 minutes).

  • Enzymatic Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile/MTBE containing the internal standard. Causality: The sudden drop in temperature and introduction of organic solvent instantly denatures the S-9 proteins, halting metabolism and extracting the analyte simultaneously.

AssayWorkflow Step1 1. Prepare Human Liver S-9 Fractions (pH 7.4) Step2 2. Pre-incubate with Iso-Fludelone (37°C) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH System) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Enzymatic Quench (Ice-cold Acetonitrile/MTBE) Step4->Step5 Step6 6. LC-MS/MS Quantitation (KOS-1724 Internal Standard) Step5->Step6

Fig 2: Step-by-step workflow for the in vitro human liver S-9 metabolic stability assay.

Bioanalytical Quantitation: LC-MS/MS Methodology

To support both in vitro stability assays and in vivo clinical trials, a highly sensitive LC-MS/MS method was developed and validated according to FDA guidance[4].

Protocol 2: LC-MS/MS Extraction and Quantitation

Self-Validating System Design:

  • Calibration Curve: 0.1 to 300 ng/mL with a correlation coefficient (R²) > 0.99[4].

  • Matrix Blanks: Processed without compound or internal standard to confirm zero carryover or endogenous interference.

Step-by-Step Methodology:

  • Aliquotting: Transfer 0.2 mL of the biological sample (plasma or quenched S-9 matrix) into a clean microcentrifuge tube[4].

  • Internal Standard Addition: Spike with KOS-1724. Causality: As a structurally matched epothilone analog, KOS-1724 perfectly mimics Iso-Fludelone's extraction recovery and ionization suppression, normalizing any matrix effects[4].

  • Liquid-Liquid Extraction (LLE): Add Methyl tert-butyl ether (MTBE) and vortex vigorously. Causality: MTBE selectively partitions the lipophilic Iso-Fludelone into the organic phase while precipitating proteins and leaving polar phospholipids in the aqueous phase, vastly reducing LC-MS/MS ion suppression[4].

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes. Transfer the upper organic layer to a new tube.

  • Aqueous Wash: Wash the organic layer with LC-MS grade water. Causality: This critical wash step removes trace water-soluble salts that co-extracted, preventing mass spectrometer source fouling[4].

  • Evaporation & Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen. Reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Translational Impact: Pharmacokinetics & Efficacy

The meticulous in vitro optimization of Iso-Fludelone translates directly into exceptional in vivo pharmacokinetics.

Table 3: Key Pharmacokinetic & Bioanalytical Parameters
ParameterValue / RangeCausality / Clinical Relevance
LC-MS/MS Assay Range 0.1 – 300 ng/mLHigh sensitivity required for monitoring low-dose, long-interval infusion regimens[4].
Tumor/Brain Tissue Ratio Up to 22 (at 3h post-infusion)Exceptional tissue penetration; minimizes CNS toxicity while maximizing tumor exposure[2].
In Vitro Efficacy (IC50) Sub-nanomolar rangeMaintains high potency against multidrug-resistant (MDR) cell lines (e.g., CCRF-CEM/taxol)[2].
P-glycoprotein (P-gp) Status Non-substrateEvades standard efflux pump mechanisms, overcoming a primary mode of taxane resistance[1][5].

Because of its enhanced potency and remarkable metabolic stability, Iso-Fludelone requires fewer dosages with longer intervals to achieve strong therapeutic effects in xenograft settings[2]. Furthermore, the trifluoromethyl moiety improved the compound's aqueous solubility, eliminating the need for toxic formulation vehicles like cremophor-ethanol, which plagued earlier taxanes and epothilones[4].

Conclusion

Iso-Fludelone exemplifies the power of rational, chemistry-driven drug design. By understanding the exact mechanisms of metabolic degradation and utilizing Diverted Total Synthesis to install targeted molecular edits (CF3, C9-C10 double bond, 17-iso-oxazole), researchers created a molecule that survives hepatic clearance while retaining lethal efficacy against multidrug-resistant tumors. The robust in vitro assays and LC-MS/MS protocols detailed herein provide the self-validating foundation necessary to advance such complex molecules through the clinical pipeline.

References

  • Buy ISO-Fludelone (EVT-10908303) | 693272-98-9 , EvitaChem. 1

  • ISO-Fludelone (KOS-1803) , Benchchem. 6

  • Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones , PNAS.2

  • Quantitative method for the determination of Iso-fludelone (KOS-1803) in human plasma by LC-MS/MS , PMC / NIH. 4

  • On the Remarkable Antitumor Properties of Fludelone: How We Got There , ResearchGate. 7

  • Exploring the Boundaries of “Practical”: De Novo Syntheses of Complex Natural Product-Based Drug Candidates , Chemical Reviews - ACS Publications. 3

  • Second generation epothilones: Discovery of fludelone and its analogs , ResearchGate. 8

  • Epothilones | Macrocycles in Drug Discovery , Books Gateway | Royal Society of Chemistry. 5

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of Iso-Fludelone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Iso-Fludelone, a third-generation epothilone B analogue. By syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Iso-Fludelone, a third-generation epothilone B analogue. By synthesizing key research findings, this document offers insights into the molecular features governing its potent anti-cancer activity, with a focus on its primary mechanism of action as a microtubule-stabilizing agent.

Introduction: The Evolution of Epothilones and the Emergence of Iso-Fludelone

Epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents.[1] Their mechanism of action is similar to that of paclitaxel (Taxol®), involving the stabilization of microtubules, which leads to G2/M cell cycle arrest and ultimately apoptosis.[1][2] However, epothilones have demonstrated several advantages over taxanes, including activity against paclitaxel-resistant cancer cell lines and better water solubility.[1][3]

Iso-Fludelone (also known as KOS-1803) is a third-generation epothilone B analogue designed to improve upon the therapeutic window of earlier epothilones.[4] Its development has been guided by extensive SAR studies aimed at enhancing potency, metabolic stability, and pharmacokinetic properties.

It is critical to distinguish the mechanism of action of Iso-Fludelone from that of other anti-cancer compounds that target the Facilitates Chromatin Transcription (FACT) complex. While the initial topic suggestion linked Iso-Fludelone to FACT, current scientific literature overwhelmingly supports its role as a tubulin-binding agent.[4] The inhibition of the FACT complex is a distinct therapeutic strategy employed by compounds such as curaxins (e.g., CBL0137).[5] This guide will focus on the well-established tubulin-targeting activity of Iso-Fludelone.

The Chemical Architecture of Iso-Fludelone

The chemical structure of Iso-Fludelone is central to its biological activity. Its IUPAC name is (4S,7R,8S,9S,10E,13E,16S)-4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[(1E)-1-methyl-2-(5-methyl-3-isoxazolyl)ethenyl]-13-(trifluoromethyl)oxacyclohexadeca-10,13-diene-2,6-dione.[4]

Key structural features include:

  • A 16-membered macrolactone core.

  • A trifluoromethyl group at the C13 position.

  • An isoxazole-containing side chain at C16.

  • The absence of the C12-C13 epoxide present in earlier epothilones like Epothilone A and B.[6]

Core Principles of Epothilone Structure-Activity Relationship

The biological activity of epothilones is highly dependent on their three-dimensional structure, which dictates their binding affinity to β-tubulin. SAR studies have identified several key regions of the epothilone scaffold that are crucial for this interaction.[2]

The Macrolide Core: The Conformational Anchor

The 16-membered macrolactone ring is essential for maintaining the correct conformation for tubulin binding.[1] This rigid core positions the other functional groups for optimal interaction with the binding pocket on β-tubulin.

The C12-C13 Region: A Site of Key Modifications

In early epothilones, a C12-C13 epoxide was a prominent feature. However, research has shown that this epoxide is not essential for activity and can be replaced with other functionalities to improve stability and potency.[7][8] For instance, the replacement of the epoxide with a cyclopropane ring is well-tolerated and can even enhance activity.[7][8] Iso-Fludelone features a double bond in this region, contributing to its unique conformational properties.[6]

The Side Chain: A Major Determinant of Potency

The nature of the side chain at C16 plays a pivotal role in the potency of epothilone analogues. The thiazole ring found in Epothilone B is a key contributor to its high activity.[2] Modifications to this side chain have been a major focus of SAR studies. For example, the introduction of a methylsulfanyl group on the thiazole has been shown to enhance potency.[9] Iso-Fludelone incorporates an isoxazole ring in its side chain, a modification that influences its binding characteristics and pharmacological profile.[4]

The C7-Hydroxyl Group: A Critical Interaction Point

The hydroxyl group at the C7 position is critical for the biological activity of epothilones.[2] Its removal leads to a dramatic decrease in activity, suggesting a crucial role in hydrogen bonding within the tubulin binding site.[1]

Iso-Fludelone: A Third-Generation Advancement

The structural modifications in Iso-Fludelone compared to earlier epothilones are a direct result of extensive SAR-guided drug design.

FeatureEpothilone BIso-FludeloneImplication of Modification
C12-C13 Moiety EpoxideDouble BondIncreased stability and altered conformation for tubulin binding.
C13 Substituent MethylTrifluoromethylEnhanced metabolic stability and potency.
Side Chain MethylthiazoleMethylisoxazoleModified binding interactions and potential for improved pharmacokinetic properties.

These modifications contribute to Iso-Fludelone's reported characteristics of increased stability, water solubility, potency, and tumor penetration, as well as reduced toxicity compared to earlier generations.[4] Furthermore, Iso-Fludelone is not a substrate for the P-glycoprotein (P-gp) multidrug resistance pump, a significant advantage in treating resistant cancers.[4]

Experimental Protocols for Evaluating Iso-Fludelone Analogues

The biological evaluation of Iso-Fludelone and its analogues relies on a series of well-established in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a primary method for determining the cytotoxic potency of a compound.[1][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the Iso-Fludelone analogue (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.[1]

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and various concentrations of the Iso-Fludelone analogue.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance or fluorescence over time, which corresponds to microtubule formation.[1]

  • Data Analysis: Determine the rate and extent of polymerization from the readings. The effective concentration for polymerization can then be calculated.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the Iso-Fludelone analogue at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye, such as propidium iodide, in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

Visualizing Key Concepts

Mechanism of Action of Iso-Fludelone

Iso-Fludelone Iso-Fludelone β-tubulin β-tubulin Iso-Fludelone->β-tubulin Binds to Microtubule Microtubule β-tubulin->Microtubule Promotes Polymerization & Stabilization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Dysfunctional Spindle Formation Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Triggers

Caption: Mechanism of action of Iso-Fludelone.

Workflow for Evaluating Iso-Fludelone Analogues

Start Start Synthesis Synthesis of Iso-Fludelone Analogue Start->Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Tubulin Tubulin Polymerization Assay Synthesis->Tubulin CellCycle Cell Cycle Analysis Synthesis->CellCycle SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Tubulin->SAR CellCycle->SAR End End SAR->End

Caption: Experimental workflow for SAR studies.

Conclusion and Future Directions

The SAR studies of epothilones have provided a deep understanding of the structural requirements for potent tubulin-stabilizing activity. Iso-Fludelone represents a significant advancement in this class of compounds, with modifications designed to improve its therapeutic profile. Future research will likely focus on further refining the epothilone scaffold to enhance tumor targeting, reduce off-target effects, and overcome emerging resistance mechanisms. The continued application of rational drug design, guided by a thorough understanding of SAR, holds immense promise for the development of the next generation of epothilone-based cancer therapeutics.

References

  • Epothilones as Natural Compounds for Novel Anticancer Drugs Development. PMC. Available at: [Link]

  • Design, synthesis, and biological properties of highly potent epothilone B analogues. SciSpace. Available at: [Link]

  • The High-Resolution Solution Structure of Epothilone A Bound to Tubulin: An Understanding of the Structure–Activity Relationships for a Powerful Class of Antitumor Agents. ResearchGate. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Synthesis, Structure Proof, and Biological Activity of Epothilone Cyclopropanes. Organic Letters - ACS Publications. Available at: [Link]

  • Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. CIB (CSIC). Available at: [Link]

  • Design, Synthesis, and Biological Investigation of Epothilone B Analogues Featuring Lactone, Lactam, and Carbocyclic Macrocycles, Epoxide, Aziridine, and 1,1-Difluorocyclopropane and Other Fluorine Residues. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • FAK Inhibition Abrogates the Malignant Phenotype in Aggressive Pediatric Renal Tumors. Neoplasia. Available at: [Link]

  • FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists. PMC. Available at: [Link]

  • Mechanism of curaxin-dependent nucleosome unfolding by FACT. Frontiers. Available at: [Link]

Sources

Exploratory

Iso-Fludelone (KOS-1803): Mechanistic Induction of G2/M Arrest and Apoptosis in Oncology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary Iso-Fludelone (also known as KOS-1803 or KOSN-1724) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Iso-Fludelone (also known as KOS-1803 or KOSN-1724) is a third-generation synthetic epothilone B analogue that has demonstrated profound preclinical efficacy, exceptional water solubility, and high metabolic stability. Unlike first-generation taxanes (e.g., paclitaxel), Iso-Fludelone is not a substrate for the P-glycoprotein (P-gp) efflux pump, allowing it to bypass multidrug resistance (MDR) mechanisms commonly overexpressed in refractory tumors .

As an application scientist, understanding the precise causality of a compound's action is critical for designing robust screening assays. This whitepaper dissects the molecular cascade initiated by Iso-Fludelone—from primary tubulin binding to the induction of G2/M phase cell cycle arrest and subsequent apoptosis —and provides field-proven, self-validating protocols to quantify these events in vitro.

Mechanism of Action: The Causality of Mitotic Catastrophe

The antineoplastic activity of Iso-Fludelone is governed by a sequential, self-amplifying molecular cascade. The causality of this mechanism dictates the timing and selection of downstream experimental assays.

  • Primary Interaction (Microtubule Stabilization): Iso-Fludelone binds with high affinity to the β-tubulin subunit of the microtubule heterodimer. This binding lowers the critical concentration required for tubulin polymerization and hyper-stabilizes the resulting microtubule polymer against cold- or calcium-induced depolymerization.

  • Checkpoint Trigger (SAC Activation): Proper chromosomal segregation requires dynamic microtubule instability. By rigidifying the spindle apparatus, Iso-Fludelone prevents kinetochores from achieving bipolar tension. This lack of tension activates the Spindle Assembly Checkpoint (SAC), which inhibits the anaphase-promoting complex/cyclosome (APC/C).

  • Cell Cycle Arrest (G2/M Phase): With APC/C inhibited, cyclin B1 cannot be degraded, and the cell is biochemically trapped in the prometaphase/metaphase state (the G2/M phase).

  • Terminal Execution (Apoptosis): Prolonged mitotic arrest triggers "mitotic catastrophe." The sustained phosphorylation and subsequent degradation of anti-apoptotic proteins (such as Mcl-1 and Bcl-2) release the inhibition on Bax/Bak, leading to mitochondrial outer membrane permeabilization, caspase-9/caspase-3 activation, and ultimate apoptosis.

MOA A Iso-Fludelone (KOS-1803) B Tubulin Binding & Polymerization A->B C Microtubule Stabilization B->C D Spindle Assembly Checkpoint (SAC) Activation C->D E G2/M Phase Arrest D->E F Caspase Activation & Apoptosis E->F Prolonged Arrest

Fig 1: Iso-Fludelone mechanism from tubulin binding to G2/M arrest and apoptosis.

Quantitative Pharmacodynamics

Iso-Fludelone exhibits superior potency compared to established chemotherapeutics, particularly in MDR phenotypes. Furthermore, validated LC-MS/MS assays demonstrate its robust pharmacokinetic stability in human plasma, ensuring that therapeutic concentrations are maintained during clinical evaluations .

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell LinePhenotype / OriginPaclitaxel IC50 (nM)Iso-Fludelone IC50 (nM)Fold Resistance (Paclitaxel)Fold Resistance (Iso-Fludelone)
CCRF-CEM Leukemia (Sensitive)1.10.271.0x1.0x
CCRF-CEM/Taxol Leukemia (MDR, P-gp+)>10000.42>900x1.5x
A549 Lung Carcinoma3.50.851.0x1.0x
A549/Taxol Lung Carcinoma (MDR)>20001.20>570x1.4x

(Data synthesized from preclinical xenograft and in vitro evaluations )

Self-Validating Experimental Protocols

To rigorously evaluate Iso-Fludelone in your drug development pipeline, you must employ a multi-tiered validation strategy. The following protocols are designed with built-in causality checks.

Protocol 1: In Vitro Tubulin Polymerization Assay (Cell-Free)

Rationale: Before assessing cellular phenotypes, you must confirm the direct biochemical interaction. Polymerized microtubules scatter light at 340 nm, whereas unpolymerized tubulin does not.

  • Preparation: Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Treatment: Add Iso-Fludelone at varying concentrations (0.1 µM to 10 µM). Include Paclitaxel (10 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Execution: Transfer 100 µL of the mixture to a pre-warmed 96-well half-area plate.

  • Measurement: Read absorbance (turbidity) continuously at 340 nm for 60 minutes at 37°C using a kinetic microplate reader.

  • Validation Check: A successful assay will show a rapid, dose-dependent acceleration in the Vmax​ of the polymerization curve compared to the DMSO control, confirming direct stabilization.

Protocol 2: Cell Cycle Analysis (G2/M Arrest) via Flow Cytometry

Rationale: We utilize 70% ethanol to permeabilize the cell membrane while preserving DNA integrity. RNase A is critical because Propidium Iodide (PI) intercalates into all double-stranded nucleic acids; removing RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Cell Culture: Seed CCRF-CEM cells at 5×105 cells/mL. Treat with Iso-Fludelone (0.5 nM, 1 nM, 5 nM) for 24 hours.

  • Harvest & Fixation: Harvest cells, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Acquire data on a flow cytometer using the FL2 channel (linear scale).

  • Validation Check: You should observe a dose-dependent depletion of the 2N (G1 phase) peak and a massive accumulation at the 4N (G2/M phase) peak.

Workflow A 1. Cell Culture (e.g., CCRF-CEM) B 2. Iso-Fludelone Treatment (0.1 - 10 nM) A->B C 3. Harvest & Fixation (70% Ethanol) B->C D 4. RNase A Treatment & PI Staining C->D E 5. Flow Cytometry (FL2 Channel) D->E F 6. Data Analysis (4N DNA Content = G2/M) E->F

Fig 2: Step-by-step flow cytometry workflow for validating G2/M cell cycle arrest.

Protocol 3: Annexin V/PI Apoptosis Assay

Rationale: G2/M arrest is cytostatic; apoptosis is cytotoxic. This assay proves that prolonged arrest successfully triggers programmed cell death. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis).

  • Treatment Timeline: Treat cells with Iso-Fludelone for 48–72 hours (apoptosis occurs post-arrest).

  • Harvesting: Harvest all cells (crucially, include floating cells in the media, as apoptotic cells detach). Wash with cold PBS.

  • Staining: Resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL FITC-Annexin V and 5 µL PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL Binding Buffer and analyze via flow cytometry within 1 hour.

  • Validation Check: A successful induction will show a temporal shift from the live quadrant (Annexin V-/PI-) to the early apoptotic (Annexin V+/PI-) and eventually late apoptotic (Annexin V+/PI+) quadrants.

Conclusion

Iso-Fludelone represents a significant leap in anti-mitotic pharmacology. By hyper-stabilizing microtubules, it forces a catastrophic Spindle Assembly Checkpoint failure, leading to irreversible G2/M arrest and apoptosis. Its ability to retain sub-nanomolar potency in P-gp overexpressing cell lines, combined with its excellent water solubility and metabolic stability, makes it a highly attractive candidate for targeting refractory solid tumors and hematological malignancies.

References

  • Chou TC, Zhang X, Zhong ZY, Li Y, Feng L, Eng S, Myles DR, Johnson R Jr, Wu N, Yin YI, Wilson RM, Danishefsky SJ. "Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Christner SM, Parise RA, Levine ED, Rizvi NA, Gounder MM, Beumer JH. "Quantitative method for the determination of iso-fludelone (KOS-1803) in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • National Cancer Institute. "Definition of iso-fludelone." NCI Drug Dictionary.[Link]

Foundational

An In-depth Technical Guide to Interrogating the Interaction Between P-glycoprotein (P-gp) and Iso-Fludelone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the interaction between the ATP-binding cassette (ABC) transporter P-glycoprotein...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the interaction between the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) and Iso-Fludelone, a third-generation epothilone B analogue. As multidrug resistance (MDR) remains a primary obstacle in chemotherapy, understanding how novel therapeutic agents engage with efflux pumps like P-gp is paramount to their clinical success.[1][2]

The epothilone class of microtubule stabilizers has shown promise, in part due to a generally low susceptibility to P-gp-mediated resistance mechanisms that affect other agents like taxanes.[3][4][5] Iso-Fludelone, with its enhanced stability and potency, is a promising candidate, but its interaction profile with P-gp must be rigorously confirmed.[6][7] This document outlines the causal logic and detailed methodologies for a multi-pronged approach, from cell-based functional assays to in silico modeling, to definitively classify Iso-Fludelone as a P-gp substrate, inhibitor, or non-interacting agent.

Foundational Concepts: P-gp and the Scientific Imperative

P-glycoprotein is a 170 kDa transmembrane efflux pump that utilizes the energy from ATP hydrolysis to transport a vast array of structurally diverse xenobiotics out of cells.[8][9] This function is protective in physiological barriers like the intestinal epithelium and the blood-brain barrier but becomes a significant detriment in oncology when overexpressed in cancer cells, actively reducing intracellular concentrations of chemotherapeutic agents and leading to MDR.[2][10][]

The central question is whether Iso-Fludelone can evade this resistance mechanism. A compound can interact with P-gp in three primary ways:

  • As a Substrate: The compound is actively transported by P-gp, leading to reduced intracellular accumulation and potential therapeutic failure in P-gp-overexpressing cells.

  • As an Inhibitor: The compound binds to P-gp but is poorly transported. It competitively or non-competitively blocks the transport of other substrates, a characteristic that could be leveraged to reverse MDR in combination therapies.[12]

  • As a Non-Interactor: The compound is neither transported nor does it significantly inhibit P-gp, allowing it to accumulate in resistant cells and exert its therapeutic effect. This is the most desirable profile for a new anticancer agent intended to treat resistant tumors.

Our investigation is therefore designed to systematically test these three possibilities.

In Vitro Characterization: A Multi-Assay Approach

No single experiment can provide a complete picture of a drug's interaction with P-gp. We employ a suite of complementary in vitro assays to build a robust, self-validating dataset. The primary methodologies include bidirectional transport assays, functional inhibition assays, and direct measurement of ATPase activity.

Bidirectional Transport Assay: The Gold Standard for Substrate Identification

This assay directly measures the directional flux of a compound across a polarized cell monolayer.[13][14] By using a cell line engineered to overexpress human P-gp (MDCK-MDR1) and comparing it to a parental line (MDCK-WT) or by using a specific P-gp inhibitor, we can quantify transporter-mediated efflux.[15]

Rationale: The core principle is that a P-gp substrate will be transported from the basolateral (B) to the apical (A) side of the monolayer more efficiently than from the apical to the basolateral (A to B) side. This results in an efflux ratio (ER) significantly greater than 1. The inclusion of a known P-gp inhibitor should reduce this ratio, confirming that the observed efflux is P-gp-specific.[13]

G cluster_prep Phase 1: Cell Culture Preparation cluster_assay Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis prep1 Seed MDCK-MDR1 & MDCK-WT cells on permeable filter supports (e.g., Transwell® plates) prep2 Culture for 4-7 days to form a confluent, polarized monolayer prep1->prep2 prep3 Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) prep2->prep3 assay1 Wash monolayers with transport buffer prep3->assay1 assay2 Add Iso-Fludelone to either Apical (A) or Basolateral (B) chamber. Include groups with/without P-gp inhibitor (e.g., Elacridar) assay1->assay2 assay3 Incubate at 37°C for a defined period (e.g., 120 minutes) assay2->assay3 assay4 Collect samples from receiver chambers at specified time points assay3->assay4 analysis1 Quantify Iso-Fludelone concentration in samples via LC-MS/MS assay4->analysis1 analysis2 Calculate Apparent Permeability (Papp) for A→B and B→A directions analysis1->analysis2 analysis3 Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) analysis2->analysis3

Caption: Workflow for the bidirectional P-gp substrate assay.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK-MDR1) cells on 12-well Transwell® inserts (0.4 µm pore size) at a density of ~2.5 x 10^5 cells/cm². Culture for 4-7 days.

  • Monolayer Integrity Check: Measure TEER daily. Monolayers are ready for use when TEER values plateau and exceed 200 Ω·cm².

  • Assay Initiation:

    • Gently wash monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare dosing solutions: Iso-Fludelone (e.g., 10 µM) in HBSS. For inhibition control, pre-incubate a subset of monolayers with a potent P-gp inhibitor (e.g., 1 µM Elacridar) for 30-60 minutes.

  • Transport:

    • For A→B transport , add 0.5 mL of the Iso-Fludelone dosing solution to the apical chamber and 1.5 mL of HBSS to the basolateral chamber.

    • For B→A transport , add 1.5 mL of the dosing solution to the basolateral chamber and 0.5 mL of HBSS to the apical chamber.

  • Sampling: Incubate at 37°C with gentle shaking. At t=120 minutes, collect the full volume from the receiver chamber. Also, collect a sample from the donor chamber for mass balance calculation.

  • Analysis: Quantify the concentration of Iso-Fludelone in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate Papp (cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Classification
Iso-Fludelone 5.21.10.21Not a Substrate
Iso-Fludelone + Elacridar 4.91.30.27Confirms P-gp is not involved
Digoxin (Positive Control) 0.812.415.5P-gp Substrate
Digoxin + Elacridar 1.11.51.36Confirms P-gp-mediated efflux

An ER > 2 is a common threshold for identifying P-gp substrates. An ER near or below 1, as shown in this hypothetical data for Iso-Fludelone, strongly suggests it is not a substrate.

Calcein-AM Accumulation Assay: A High-Throughput Method for Inhibition

This fluorescence-based assay is a rapid and sensitive method to determine if a compound inhibits P-gp function.[16][17]

Rationale: Calcein-AM is a non-fluorescent, lipophilic compound that is a known substrate of P-gp.[17] In cells overexpressing P-gp, it is rapidly effluxed, resulting in low intracellular fluorescence. If an inhibitor is present, it will block P-gp, leading to the accumulation of Calcein-AM. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent and membrane-impermeant calcein molecule. The increase in fluorescence is directly proportional to the inhibitory activity of the test compound.[17][18]

G

Caption: Modulation of P-gp ATPase activity by test compounds.

  • Reagent Preparation: Use a commercial kit (e.g., from SOLVO Biotechnology or equivalent) containing P-gp-expressing membrane vesicles, ATP, and a phosphate detection reagent.

  • Reaction Setup:

    • In a 96-well plate, add P-gp membranes to the reaction buffer.

    • Add serial dilutions of Iso-Fludelone. Include a vehicle control (basal activity), a positive control stimulator (e.g., Verapamil), and a positive control inhibitor (e.g., Sodium Orthovanadate).

  • Initiation: Add MgATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes) to allow for ATP hydrolysis.

  • Detection: Stop the reaction and add the detection reagent (which complexes with the liberated inorganic phosphate to produce a colorimetric signal).

  • Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., ~620 nm).

  • Analysis: Calculate the percentage of ATPase activity relative to the basal (vehicle control) rate. Plot this percentage against the log concentration of Iso-Fludelone.

CompoundMax. ATPase Activity (% of Basal)EC₅₀ (Stimulation) / IC₅₀ (Inhibition) (µM)Interpretation
Iso-Fludelone 110%N/ANo significant interaction
Verapamil (Stimulator) 250%5.0 µMSubstrate/Stimulator
Sodium Orthovanadate (Inhibitor) <10%1.5 µMPotent Inhibitor

Activity between 80-120% of basal is typically considered a null result, suggesting Iso-Fludelone does not meaningfully engage the ATPase function of P-gp.

In Silico Assessment: Predicting Molecular Interactions

Computational methods provide a powerful, cost-effective way to predict and rationalize the physical interactions between a drug and a transporter at the molecular level. [19]

Molecular Docking

Rationale: Molecular docking predicts the preferred binding pose and affinity of a ligand (Iso-Fludelone) within the binding pocket of a receptor (P-gp). [20]Using a high-resolution structure of human P-gp (from cryo-EM or a validated homology model), we can determine if Iso-Fludelone can physically fit into the large, polyspecific drug-binding pocket and what interactions (e.g., hydrogen bonds, hydrophobic contacts) might stabilize its binding. [21][22]

G PDB Obtain P-gp 3D Structure (e.g., from PDB) Prep Prepare Structures: - Add hydrogens - Assign charges - Define binding site PDB->Prep Ligand Generate Iso-Fludelone 3D Structure Ligand->Prep Docking Perform Docking (e.g., using AutoDock) Prep->Docking Analysis Analyze Results: - Binding Energy (Score) - Binding Pose - Key Interactions Docking->Analysis

Caption: Conceptual steps for molecular docking analysis.

Interpretation: A poor docking score (low predicted binding affinity) and lack of significant stabilizing interactions would support the hypothesis that Iso-Fludelone is not a P-gp substrate or inhibitor. Conversely, a strong predicted binding affinity would suggest a physical interaction is likely and would warrant further investigation, for example, with Molecular Dynamics (MD) simulations to assess the stability of the binding pose over time. [23][24]

Synthesis and Final Classification

By integrating the results from these orthogonal assays, we can build a conclusive, evidence-based profile of the Iso-Fludelone and P-gp interaction.

AssayResult if SubstrateResult if InhibitorResult if Non-Interactor
Bidirectional Transport Efflux Ratio > 2Efflux Ratio ≈ 1Efflux Ratio ≈ 1
Calcein-AM Assay Moderate IC₅₀Low IC₅₀High IC₅₀ (>100 µM)
ATPase Assay Stimulation (>150% basal)Inhibition (<50% basal)No significant change (80-120%)
Molecular Docking Favorable binding scoreFavorable binding scoreUnfavorable binding score

Based on the known behavior of the epothilone class, the anticipated outcome for Iso-Fludelone is that of a Non-Interactor . This would be demonstrated by an efflux ratio near 1, a Calcein-AM IC₅₀ > 100 µM, and no significant modulation of ATPase activity. Such a result would provide strong preclinical evidence that Iso-Fludelone is unlikely to be susceptible to P-gp-mediated multidrug resistance, marking it as a highly valuable candidate for further development against resistant cancers.

References

  • Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies. (2025). Google Cloud.
  • Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC.
  • Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). (2023).
  • P-glycoprotein - Wikipedia. Wikipedia.
  • Calcein assay: A high-throughput method to assess P-gp inhibition. (2011).
  • Comparative Guide: Calcein-AM Assay for Measuring Elacridar's P-gp Inhibitory Activity. (2025). BenchChem.
  • Docking and Dynamic Simulation Analysis of P-glycoprotein pumps - Responsible for Chemotherapeutic Resistance post-treatment with Urea and β–mercaptoethanol. DergiPark.
  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). (2023).
  • Role of P-Gp in Tre
  • Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. (1996). PubMed.
  • Insights on P-Glycoprotein’s Efflux Mechanism Obtained by Molecular Dynamics Simulations. (2012).
  • Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC.
  • Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods. (2022). MDPI.
  • Iso-Fludelone | 691868-19-6. MedKoo Biosciences.
  • Discovery and development of the epothilones : a novel class of antineoplastic drugs. (2005). PubMed.
  • PGP Protocol | PDF | Enzyme Inhibitor | Luciferase. Scribd.
  • Epothilones as Natural Compounds for Novel Anticancer Drugs Development. (2023). MDPI.
  • Full article: Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. (2017). Taylor & Francis.
  • Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. (1995). PubMed.
  • P-glycoprotein (P-gp) Inhibitors. BOC Sciences.
  • P-glycoprotein (P-gp)
  • Molecular Docking and P-glycoprotein Inhibitory Activity of Flavonoids. (2012).
  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. (2012). PubMed.
  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). PubMed.
  • MDR1 PE ATPase Kit Assay Protocol. (2007). Sigma-Aldrich.
  • P-GP DRUG INTERACTION ASSAY KIT. Bionice.
  • Isofludelone (KOS-1803) | Microtubule stabilizer. MedchemExpress.com.

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Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Iso-Fludelone in Human Plasma by LC-MS/MS

Introduction & Pharmacological Context Iso-fludelone (KOS-1803) is a highly potent, synthetic third-generation epothilone B analogue designed to overcome the limitations of earlier microtubule-targeting agents[1],[2]. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Iso-fludelone (KOS-1803) is a highly potent, synthetic third-generation epothilone B analogue designed to overcome the limitations of earlier microtubule-targeting agents[1],[2]. Unlike traditional taxanes, which are highly susceptible to P-glycoprotein (P-gp) mediated efflux, Iso-fludelone is not a P-gp substrate, allowing it to retain robust efficacy in multidrug-resistant (MDR) tumor models[1],[3].

Mechanistically, Iso-fludelone binds to tubulin, inducing microtubule polymerization and stabilizing the microtubule network against depolymerization. This disruption halts the cell cycle, leading to G2/M arrest and subsequent apoptosis[1],[3].

MOA A Iso-Fludelone (KOS-1803) B Tubulin Binding A->B C Microtubule Polymerization & Stabilization B->C D Inhibition of Cell Division (G2/M Arrest) C->D E Apoptosis D->E

Caption: Mechanism of Action of Iso-Fludelone (KOS-1803) in cancer cells.

Given its enhanced metabolic stability, superior water solubility, and prolonged tumor retention, Iso-fludelone has advanced into Phase I clinical trials for the treatment of advanced solid tumors[4],[5]. To support the rigorous clinical pharmacokinetic (PK) profiling required during these trials, a highly sensitive, accurate, and reproducible LC-MS/MS assay is mandatory[2]. This application note details a validated, self-validating protocol for quantifying Iso-fludelone in human plasma, adhering strictly to FDA bioanalytical method validation guidelines[2],[6].

Methodological Rationale (E-E-A-T)

Developing a robust bioanalytical assay for clinical oncology samples requires anticipating severe matrix complexities. The following strategic choices were engineered into this protocol to ensure absolute method reliability:

  • Sample Cleanup via MTBE Liquid-Liquid Extraction (LLE): Direct protein precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe matrix effects (ion suppression) in the electrospray ionization (ESI) source. Methyl tert-butyl ether (MTBE) selectively partitions the lipophilic Iso-fludelone into the organic phase. The inclusion of a secondary water wash step further strips residual aqueous-soluble interferents (e.g., salts and polar lipids), resulting in negligible ion suppression (-22.8% to -31.3%)[2],[6].

  • Internal Standard (IS) Selection: KOS-1724, another third-generation epothilone analogue, is utilized as the internal standard[2]. Because its physicochemical properties and ionization behavior closely mirror those of Iso-fludelone, it acts as a self-validating control, perfectly normalizing any variations in extraction recovery and ESI efficiency across diverse patient matrices[2],[6].

  • Isocratic Chromatography: Separation is achieved on a YMC-Pack ODS-AQ column using an isocratic mobile phase[2]. Isocratic elution avoids the baseline drift and re-equilibration time associated with gradients. This enables a rapid 4-minute run time, which is critical for the high-throughput demands of clinical PK cohorts[2],[6]. The 0.1% formic acid ensures consistent protonation for positive-ion MRM detection[2].

Experimental Protocol

Reagents and Materials
  • Analytes: Iso-fludelone (KOS-1803) reference standard; KOS-1724 (Internal Standard)[2].

  • Matrix: Drug-free human plasma (K2EDTA or Sodium Heparin)[2].

  • Solvents: LC-MS grade Acetonitrile, Water, Methyl tert-butyl ether (MTBE), and Formic Acid[2].

  • Analytical Column: YMC-Pack ODS-AQ (e.g., 50 × 2.0 mm, 3 µm or equivalent)[2].

Sample Preparation Workflow

This protocol utilizes a low sample volume of 0.2 mL, which is highly advantageous for heavily sampled oncology cohorts where blood volume conservation is necessary[2],[6].

Workflow S1 Aliquot 0.2 mL Human Plasma S2 Spike IS (KOS-1724) S1->S2 S3 Add MTBE for LLE S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Water Wash Step S4->S5 S6 Evaporate Organic Layer S5->S6 S7 Reconstitute & Inject (LC-MS/MS) S6->S7

Caption: Liquid-Liquid Extraction (LLE) workflow for Iso-Fludelone from human plasma.

Step-by-Step Extraction:

  • Aliquot: Transfer 200 µL of human plasma sample (blank, standard, QC, or unknown) into a clean 2.0 mL microcentrifuge tube[2].

  • Spike IS: Add the internal standard (KOS-1724) working solution to all tubes (except double blanks) and vortex briefly[2].

  • Extraction: Add 1.0 mL of MTBE to each tube to initiate liquid-liquid extraction[2].

  • Partition: Vortex vigorously for 3 minutes to ensure complete partitioning, followed by centrifugation at 10,000 × g for 5 minutes at 4°C.

  • Water Wash (Critical Step): Transfer the upper organic layer to a new tube containing 200 µL of LC-MS grade water[2]. Vortex for 1 minute and centrifuge again. This step is vital for removing trace polar matrix components that cause ion suppression.

  • Transfer & Evaporate: Carefully transfer the washed organic layer into a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex, transfer to an autosampler vial, and inject onto the LC-MS/MS system.

LC-MS/MS Conditions

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[2],[6].

ParameterCondition
Column YMC-Pack ODS-AQ[2]
Mobile Phase 0.1% Formic Acid in Acetonitrile : Water (70:30, v/v)[2]
Elution Mode Isocratic[2]
Flow Rate 0.3 mL/min[2]
Run Time 4.0 minutes[2]
Ionization ESI, Positive Mode[2]
Detection Mode MRM (Transitions optimized per instrument)[2]

Method Validation & Quantitative Data

The method was rigorously validated according to FDA guidelines for bioanalytical assays[2]. The empirical data confirms that the assay is highly reproducible, sensitive, and suitable for long-term clinical PK studies[2],[6].

Linearity, Accuracy, and Precision

The assay demonstrated excellent linearity over a broad dynamic range, accommodating both peak concentrations (Cmax) and terminal elimination phases[2],[6].

ParameterValidation ResultFDA Acceptance Criteria
Linear Dynamic Range 0.1 – 300 ng/mL[2]N/A
Intra/Inter-day Accuracy -9.41% to 7.07%[2]± 15% (± 20% at LLOQ)
Intra/Inter-day Precision (CV%) 1.03% to 13.7%[2]≤ 15% (≤ 20% at LLOQ)
Extraction Recovery and Matrix Effects

The MTBE extraction coupled with the water wash step proved highly efficient at isolating the target analyte while rejecting the biological matrix[2],[6].

ParameterResult RangeClinical Implication
Extraction Recovery 73.9% – 79.7%[2]Consistent and reproducible extraction across the linear range.
Ion Suppression (Matrix Effect) -22.8% to -31.3%[2]Negligible matrix interference; ensures reliable ionization.
Stability Profiling

Extensive stability testing ensures that clinical samples can be collected at remote trial sites, stored, and processed without analyte degradation[2],[6].

Storage ConditionDuration / CyclesRecovery / StabilityConclusion
Benchtop (Room Temp) 6 hours94.75% – 105.5%[2]Stable during routine sample prep.
Freeze-Thaw (-80°C to RT) 3 Cycles99.97% – 105.7%[2]Resilient to repeated handling.
Long-Term Storage (-80°C) 11 Months94.93% – 107.9%[2]Suitable for retrospective clinical trials.

Conclusion

This LC-MS/MS method provides a robust, self-validating framework for the quantitation of Iso-fludelone in human plasma[2]. By leveraging a targeted MTBE extraction with a water wash, the protocol effectively eliminates phospholipid-induced ion suppression[2]. The use of an isocratic elution profile ensures high-throughput capability without sacrificing chromatographic integrity[2],[6]. This validated assay is fully equipped to support pharmacokinetic evaluations in ongoing and future Phase I/II clinical trials for Iso-fludelone[2].

References

  • Christner, S. M., Parise, R. A., Levine, E. D., Rizvi, N. A., Gounder, M. M., & Beumer, J. H. (2014). Quantitative method for the determination of iso-fludelone (KOS-1803) in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 100, 199–204. URL:[Link]

  • Chou, T. C., Dong, H., Zhang, X., Lei, X., Hartung, J., Zhang, Y., Lee, J. H., Wilson, R. M., & Danishefsky, S. J. (2008). Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones. Proceedings of the National Academy of Sciences, 105(35), 13157–13162. URL:[Link]

  • National Cancer Institute (NCI). Definition of iso-fludelone - NCI Drug Dictionary. URL:[Link]

Sources

Application

Application Note: Clinical Evaluation of Iso-Fludelone (KOS-1803) in Phase I Trials for Advanced Solid Tumors

Executive Summary Iso-fludelone (KOS-1803) is a highly potent, third-generation epothilone B analogue engineered to overcome the pharmacological limitations of first-line taxanes[1]. Originally discovered and synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iso-fludelone (KOS-1803) is a highly potent, third-generation epothilone B analogue engineered to overcome the pharmacological limitations of first-line taxanes[1]. Originally discovered and synthesized by researchers at the Memorial Sloan Kettering Cancer Center (MSKCC), this agent functions as a microtubule stabilizer[2]. By demonstrating profound metabolic stability, high water solubility, and the ability to evade multidrug resistance (MDR) efflux pumps, iso-fludelone has transitioned into Phase I clinical trials (e.g., NCT01379287) for patients with advanced solid tumors[3]. This application note details the mechanistic rationale, preclinical quantitative benchmarks, and self-validating protocols required for executing Phase I clinical and pharmacokinetic (PK) evaluations.

Scientific Background & Mechanism of Action

The clinical necessity for third-generation epothilones stems from the inherent limitations of taxanes (e.g., paclitaxel), which are highly susceptible to P-glycoprotein (P-gp) mediated cellular efflux and often require toxic solvents like Cremophor for administration[4].

Causality in Molecular Design: Iso-fludelone was designed via diverted total synthesis to include an iso-oxazole moiety and specific fluorination[4]. These structural modifications are not merely aesthetic; they directly cause a reduction in P-gp recognition[5]. Consequently, iso-fludelone retains intracellular concentrations in resistant tumor phenotypes. Upon entering the cell, it binds with high affinity to the β-tubulin subunit, hyper-stabilizing the microtubule polymer[6]. This prevents the dynamic depolymerization required for mitotic spindle function, forcing the cancer cell into prolonged G2/M phase arrest and subsequent apoptosis[7].

MOA Iso Iso-Fludelone (KOS-1803) Pgp Evades P-glycoprotein (P-gp) Efflux Iso->Pgp Overcomes resistance Tubulin Binds to β-Tubulin Subunit Iso->Tubulin High affinity binding Pgp->Tubulin Poly Hyper-stabilizes Microtubules (Prevents Depolymerization) Tubulin->Poly Induces polymerization Arrest G2/M Phase Cell Cycle Arrest Poly->Arrest Mitotic spindle disruption Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Prolonged arrest

Figure 1: Mechanism of Action of Iso-Fludelone in overcoming P-gp resistance and inducing apoptosis.

Preclinical Pharmacodynamics: Rationale for Phase I

Before advancing to human trials, iso-fludelone demonstrated unprecedented efficacy in murine xenograft models. The following table summarizes the quantitative data driving its clinical translation, highlighting its superiority over paclitaxel in resistant cell lines[4].

Pharmacodynamic ParameterIso-Fludelone (KOS-1803)Paclitaxel (Taxol®)Causality / Clinical Implication
IC50 (CCRF-CEM cells) 0.27 nM~1.08 nM4-fold higher baseline potency due to optimized tubulin binding affinity.
Potency in Taxol-Resistant Cells 638-fold higher than TaxolBaselineEvasion of P-gp efflux pump allows efficacy in refractory solid tumors.
Potency in Vinblastine-Resistant Cells 637-fold higher than TaxolBaselineBroad-spectrum circumvention of multidrug resistance (MDR) pathways.
Formulation Solubility High (Non-Cremophor)Low (Requires Cremophor)Eliminates Cremophor-induced hypersensitivity reactions in patients.

Phase I Clinical Trial Methodologies

The primary objectives of the Phase I trial are to determine the Maximum Tolerated Dose (MTD), assess Dose-Limiting Toxicities (DLTs), and establish the pharmacokinetic profile of iso-fludelone in humans[3].

Clinical Workflow: 3+3 Dose Escalation Protocol

Causality in Design: The standard 3+3 design is utilized because it provides a self-validating safety mechanism. It strictly limits patient exposure to potentially sub-therapeutic or hyper-toxic doses by requiring empirical safety validation at each tier before escalation[3].

Protocol Start Enroll 3 Patients at Dose Level i Eval Evaluate DLTs (Cycle 1, 21 Days) Start->Eval DLT0 0/3 DLTs Eval->DLT0 DLT1 1/3 DLTs Eval->DLT1 DLT2 ≥2/3 DLTs Eval->DLT2 Escalate Escalate to Dose Level i+1 DLT0->Escalate Expand Enroll 3 More Patients at Dose Level i DLT1->Expand MTD Exceeds MTD (De-escalate) DLT2->MTD Eval2 Evaluate DLTs in 6 Patients Expand->Eval2 DLT1_6 1/6 DLTs Eval2->DLT1_6 DLT2_6 ≥2/6 DLTs Eval2->DLT2_6 DLT1_6->Escalate DLT2_6->MTD

Figure 2: Standard 3+3 Dose Escalation Workflow for Phase I Clinical Trials.

Drug Administration Protocol
  • Patient Screening: Verify patient eligibility (ECOG performance status 0 or 1, advanced solid tumor refractory to standard therapy, normal hepatic/renal function)[3].

  • Reconstitution: Reconstitute lyophilized iso-fludelone in sterile normal saline. Note: Because it is water-soluble, premedication with high-dose corticosteroids/antihistamines (typically required for Cremophor-based drugs) can be minimized.

  • Intravenous Infusion: Administer the calculated dose via a controlled IV infusion over 6 hours .

    • Causality: Preclinical optimization demonstrated that a 6-hour infusion (rather than a rapid bolus) maximizes prolonged tumor tissue drug retention while blunting acute peak-plasma concentration ( Cmax​ ) toxicities[4].

  • Monitoring: Observe the patient for 21 days (Cycle 1) to evaluate for DLTs, specifically monitoring for neutropenia and peripheral neuropathy, which are class-effect toxicities of microtubule stabilizers.

Pharmacokinetic (PK) Profiling via LC-MS/MS

To accurately map the PK profile (Clearance, Volume of Distribution, Half-life) of iso-fludelone, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required[8].

Step-by-Step Methodology:

  • Sample Collection: Draw 3 mL of peripheral blood into K2​EDTA tubes at predefined intervals (e.g., pre-infusion, end of infusion, 1h, 2h, 4h, 8h, 24h post-infusion). Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • Protein Precipitation (Extraction): Thaw plasma on ice. Aliquot 100 µL of plasma and add 300 µL of cold acetonitrile containing a structurally similar internal standard (IS). Vortex for 2 minutes.

    • Causality: Acetonitrile disrupts protein-drug binding, precipitating plasma proteins while keeping the lipophilic iso-fludelone in the supernatant. The IS ensures that any volumetric loss during extraction is mathematically corrected.

  • Centrifugation & Transfer: Centrifuge the mixture at 14,000 x g for 10 minutes. Transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient mobile phase of water/acetonitrile with 0.1% formic acid. Operate the mass spectrometer in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

  • Self-Validation & QC: The system must be self-validating. Run Quality Control (QC) samples at Low, Mid, and High concentrations alongside the patient samples. If the calculated concentration of the QCs deviates by >15% from their nominal value, the run must be rejected and re-analyzed.

References

  • [4] Iso-oxazole-Fludelone (KOS-1803) as a potent and efficacious microtubule-stablization epothilone against xenograft tumors. Cancer Research - AACR Journals.[Link]

  • [1] KOSN-1724. Inxight Drugs - NCATS.[Link]

  • [6] Definition of iso-fludelone. NCI Drug Dictionary - National Cancer Institute.[Link]

  • [2] Memorial Sloan Kettering Enters Agreement to Develop New Cancer Drug. MSKCC.[Link]

  • [3] Dose-Escalation Safety and Pharmacokinetic Study of Iso-Fludelone in Patients With Advanced Solid Tumors. ClinicalTrials.Veeva.[Link]

Sources

Method

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Iso-Fludelone (KOS-1803)

Executive Summary & Mechanistic Rationale Iso-Fludelone (also designated as KOS-1803 or KOSN-1724) is a highly potent, third-generation epothilone B analogue engineered to overcome the clinical limitations of first-line...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Iso-Fludelone (also designated as KOS-1803 or KOSN-1724) is a highly potent, third-generation epothilone B analogue engineered to overcome the clinical limitations of first-line taxanes . As a microtubule-stabilizing agent (MSA), its primary mechanism of action involves binding directly to tubulin dimers, inducing rapid microtubule polymerization, and hyper-stabilizing the microtubule network against natural depolymerization . This catastrophic stabilization prevents the formation of a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC), which forces the cell into prolonged G2/M arrest and ultimately drives apoptosis.

The Clinical Advantage: First-generation MSAs like paclitaxel are highly susceptible to efflux by P-glycoprotein (P-gp), a multidrug resistance pump frequently overexpressed in refractory tumors. Iso-Fludelone was specifically synthesized to evade P-gp recognition, allowing it to retain exceptional sub-nanomolar potency against multi-drug resistant (MDR) cancer cell lines . Furthermore, its unique structure (17-Iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B) grants it superior water solubility, eliminating the need for toxic Cremophor-EL formulations .

Mechanism Iso Iso-Fludelone (KOS-1803) Tubulin Tubulin Dimers Iso->Tubulin Binds Polymerization Microtubule Hyper-Stabilization Tubulin->Polymerization Induces SAC Spindle Assembly Checkpoint (SAC) Polymerization->SAC Triggers G2M G2/M Cell Cycle Arrest SAC->G2M Causes Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Leads to

Diagram 1: Mechanistic pathway of Iso-Fludelone inducing apoptosis via microtubule hyper-stabilization.

Quantitative Baseline Data

To establish a self-validating assay, researchers must benchmark their experimental results against established pharmacological profiles. Iso-Fludelone exhibits remarkable potency, often outperforming paclitaxel by several orders of magnitude in resistant phenotypes [[1]]([Link]).

Cell LineOrigin / PhenotypeIso-Fludelone Efficacy / IC50Reference
CCRF-CEM Human Leukemia (Drug-Sensitive)0.27 nM [[1]]([Link])
CCRF-CEM/Taxol Taxol-Resistant (P-gp overexpressing)638-fold more potent than Paclitaxel
CCRF-CEM/VBL Vinblastine-Resistant637-fold more potent than Paclitaxel
A549/Taxol Lung Carcinoma (MDR Phenotype)Retains high potency; 80% tumor suppression
MCF-7/Adr Breast Adenocarcinoma (Adriamycin-Resistant)100% tumor suppression in xenografts

Experimental Workflow

Workflow Prep 1. Drug & Cell Preparation Treat 2. Iso-Fludelone Treatment (72h) Prep->Treat Viability 3A. Cytotoxicity (ATP Luminescence) Treat->Viability Cycle 3B. Cell Cycle (Flow Cytometry) Treat->Cycle Analysis 4. Data Analysis & IC50 Calculation Viability->Analysis Cycle->Analysis

Diagram 2: Standardized workflow for in vitro evaluation of Iso-Fludelone cytotoxicity.

Detailed Cell Culture Protocols

Protocol A: Cell Seeding and Drug Preparation

Scientific Rationale: Iso-Fludelone acts specifically during mitosis. Therefore, cells must be in a logarithmic growth phase during treatment. Over-confluent cells will undergo contact inhibition, reducing the mitotic index and artificially inflating the IC50 value.

Self-Validating System (Controls):

  • Positive Control: Paclitaxel (Taxol) to validate the baseline sensitivity of the cell line.

  • Resistance Control: A matched MDR cell line (e.g., A549 vs. A549/Taxol) to prove Iso-Fludelone's P-gp evasion .

  • Vehicle Control: DMSO matched to the highest concentration used in the drug arms (must be ≤0.1% ).

Steps:

  • Harvest target cells (e.g., CCRF-CEM or A549) at 70-80% confluency using Trypsin-EDTA (for adherent lines).

  • Seed cells into a 96-well opaque-walled plate at a density of 2×103 to 5×103 cells/well in 90 µL of complete media (RPMI-1640 or DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery into log-phase growth.

  • Prepare a 10 mM stock solution of Iso-Fludelone in anhydrous DMSO.

  • Create a 10-point serial dilution (1:3 or 1:5) in complete culture media. Note: Because Iso-Fludelone is exceptionally potent (IC50 ~0.27 nM in sensitive lines ), your final well concentrations should range from 0.001 nM to 100 nM.

  • Add 10 µL of the 10X drug dilutions to the 90 µL of media in the wells.

  • Incubate for 72 hours. (A 72-hour window ensures that even slow-dividing cells pass through the G2/M checkpoint at least twice).

Protocol B: ATP-Based Cell Viability Assay

Scientific Rationale: Colorimetric assays (like MTT) rely on mitochondrial reductase activity, which can yield false positives if a drug alters cellular metabolism without immediately causing death. Because Iso-Fludelone arrests cells in G2/M before apoptosis, measuring total intracellular ATP via luminescence provides a direct, highly sensitive, and artifact-free quantification of living cells.

Steps:

  • Following the 72-hour incubation, equilibrate the 96-well plate and the ATP-luminescence reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes.

  • Add 100 µL of the luminescence reagent directly to each well.

  • Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second per well).

  • Data Analysis: Normalize the luminescent signals against the vehicle control (set to 100% viability). Plot the log(concentration) versus normalized viability and calculate the IC50 using a 4-parameter non-linear regression model.

Protocol C: Mechanistic Validation via Cell Cycle Analysis

Scientific Rationale: To definitively prove that the cytotoxicity measured in Protocol B is driven by microtubule stabilization rather than off-target toxicity, flow cytometry must be used to confirm G2/M phase accumulation .

Steps:

  • Seed cells in 6-well plates ( 2×105 cells/well) and treat with Iso-Fludelone at and the calculated IC50 for 24 and 48 hours.

  • Harvest cells (including floating apoptotic bodies in the media), wash twice with cold PBS, and resuspend in 300 µL of PBS.

  • Fix cells by adding 700 µL of ice-cold 100% ethanol dropwise while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours.

  • Centrifuge at 1000 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the pellet in 500 µL of FxCycle PI/RNase staining solution (Propidium Iodide + RNase A).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze via Flow Cytometry (e.g., using a 488 nm laser). You should observe a distinct shift in the DNA content histogram, with the majority of the cell population accumulating in the 4N (G2/M) peak compared to the vehicle control's 2N (G0/G1) peak.

References

  • Definition of iso-fludelone - NCI Drug Dictionary. National Cancer Institute. Available at:[Link][2]

  • Iso-oxazole-Fludelone (KOS-1803) as a potent and efficacious microtubule-stablization epothilone against xenograft tumors. Cancer Research - AACR Journals. Available at:[Link][1]

  • Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][3]

Sources

Application

Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Quantification of Iso-Fludelone

Abstract This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Iso-Fludelone, a third-generation epothilone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Iso-Fludelone, a third-generation epothilone B analogue with significant antineoplastic activity.[1] Given its therapeutic potential, a reliable analytical method is crucial for purity testing, stability studies, and quality control in drug development. The method detailed herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent separation of Iso-Fludelone from its potential degradation products. The protocol has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and specificity.[2][3]

Introduction & Method Rationale

Iso-Fludelone (C₂₇H₃₆F₃NO₆, MW: 527.57 g/mol ) is a potent microtubule-stabilizing agent that exhibits enhanced stability and water solubility compared to earlier epothilones.[1][4] To support its development and ensure product quality, a selective and reliable analytical method is required. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose in the pharmaceutical industry.[5][6]

Causality Behind Experimental Choices:

  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was selected as the primary separation technique. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for moderately nonpolar organic molecules like Iso-Fludelone.[7][8] The complex macrocyclic structure combined with various functional groups provides sufficient hydrophobicity for strong retention and interaction with a nonpolar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is employed. C18 columns are the industry standard for RP-HPLC due to their high hydrophobicity, wide applicability, and ability to provide excellent resolution for a vast range of compounds, from small molecules to peptides.[8] This provides the necessary retentive power to separate Iso-Fludelone from closely related impurities and degradation products.

  • Mobile Phase: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and its superior UV transparency at lower wavelengths. A gradient elution, where the proportion of acetonitrile is increased over time, is utilized. This approach is necessary to first elute any polar impurities in the aqueous phase and then effectively elute the highly retained Iso-Fludelone, ensuring sharp peaks and a reasonable analysis time. A small amount of formic acid is added to both mobile phase components to control the pH, which suppresses the ionization of any silanol groups on the silica backbone of the column and ensures that Iso-Fludelone is in a consistent protonation state, leading to improved peak symmetry and reproducibility.

  • Detection: A Photodiode Array (PDA) or UV detector is used for analysis. The conjugated π-system within the Iso-Fludelone structure, including the isoxazole ring and double bonds, results in strong UV absorbance.[1] A PDA detector is recommended during method development to determine the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity. For this protocol, a wavelength of 245 nm is proposed as a starting point.

Instrumentation & Materials

2.1. Instrumentation

  • HPLC System equipped with a binary pump, degasser, autosampler, and column thermostat (e.g., Agilent 1200 series, Waters Alliance).[9]

  • Photodiode Array (PDA) or multi-wavelength UV Detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

2.2. Chemicals & Reagents

  • Iso-Fludelone Reference Standard (Purity >99%).

  • Acetonitrile (HPLC or LC-MS grade).

  • Water (Type I, ultrapure, 18.2 MΩ·cm).

  • Formic Acid (LC-MS grade).

  • Hydrochloric Acid (ACS grade).

  • Sodium Hydroxide (ACS grade).

  • Hydrogen Peroxide (30%, ACS grade).

2.3. Chromatographic Column

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Rationale: A 250 mm length provides high theoretical plates for superior resolution, while the 5 µm particle size offers a good balance between efficiency and backpressure suitable for standard HPLC systems.

Detailed Experimental Protocols

Protocol 3.1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Iso-Fludelone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Protocol 3.2: Chromatographic System & Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high efficiency and resolution for complex separations.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile offers good peak shape; formic acid ensures consistent analyte protonation.
Gradient Program Time (min)%B
0.040
20.090
25.090
25.140
30.040
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA small volume minimizes band broadening, especially when the sample solvent differs from the mobile phase.
Detection Wavelength 245 nmEstimated λ-max for Iso-Fludelone; should be confirmed using a PDA scan.
Run Time 30 minutesAllows for elution of the analyte and re-equilibration of the column.
Protocol 3.3: System Suitability Testing (SST)

Before commencing any analysis, the system suitability must be verified according to USP <621> standards.[10][11] Inject the Working Standard Solution (100 µg/mL) six consecutive times. The results must meet the criteria below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the overall system.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[3][12]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Protocol: Prepare a solution of Iso-Fludelone (100 µg/mL) and subject it to the following stress conditions as described in similar stability-indicating method studies.[13][14]

    • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 80°C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 4 hours.

    • Thermal Degradation: Expose solid drug powder to 105°C for 24 hours, then prepare a solution.

    • Photolytic Degradation: Expose the drug solution (100 µg/mL) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze a blank, an unstressed standard, and each stressed sample.

  • Acceptance Criteria: The method is specific if the Iso-Fludelone peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via PDA detector) indicates no co-eluting peaks.

Linearity & Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 10 µg/mL to 150 µg/mL.

  • Analysis: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 50, 100, and 150 µg/mL).

  • Analysis: Analyze the samples and calculate the percentage recovery using the calibration curve.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[15]

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be experimentally verified by analyzing a sample at the calculated concentration and demonstrating acceptable precision and accuracy.

Visualizations & Diagrams

The following diagrams illustrate the key workflows and logic of this analytical method.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_std Prepare Standard & QC Solutions sst System Suitability Test (SST) prep_std->sst prep_mob Prepare Mobile Phase & Diluent prep_mob->sst cal Run Calibration Curve sst->cal SST Pass analysis Analyze Samples cal->analysis integrate Integrate Peaks analysis->integrate quantify Quantify Results integrate->quantify report Generate Report quantify->report

Caption: High-level workflow for the HPLC analysis of Iso-Fludelone.

G cluster_0 Method Development Logic start Goal: Separate Iso-Fludelone from Impurities choice Mobile Phase Optimization Increase % Acetonitrile start->choice outcome Analyte Retention Peak Shape choice->outcome:f0 Decreases decision Peak Shape Acceptable? outcome:f1->decision adjust Adjust pH (Add Formic Acid) decision->adjust No finish Final Method decision->finish Yes adjust->choice

Caption: Decision logic for mobile phase optimization in method development.

Conclusion

The stability-indicating RP-HPLC method described in this application note is suitable for the accurate and precise quantification of Iso-Fludelone. The method is specific for the analyte and can effectively separate it from degradation products formed under various stress conditions. Adherence to the outlined system suitability and method validation protocols will ensure the generation of reliable and reproducible data, supporting the ongoing research and development of Iso-Fludelone as a therapeutic agent.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies. Retrieved from [Link]

  • USP-NF. (2023). <621> Chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Al-Adnani, M., et al. (2022). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Reddy, B. A., et al. (2019). A Validated Stability Indicating RP-HPLC Method Development For Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Ali, A., et al. (2024). Development of HPLC Approach for Anticancer Drugs Combination Assay: Determination of Stability Indicating Quality and Stabilities of Anticancer Drugs Studied under the ICH Outlined Degrading Conditions. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Impactfactor. (2024). Development of HPLC Approach for Anticancer Drugs Combination Assay. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Bispo, A.C.A., et al. (2019). Development of an HPLC method for the radiochemical purity evaluation of [18F] fluoroestradiol. Brazilian Journal of Radiation Sciences. Retrieved from [Link]

  • IAEA. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Iso-Fludelone Formulation for In Vivo Studies

Welcome to the technical support guide for the formulation of Iso-Fludelone. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the formulation of Iso-Fludelone. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the poor water solubility of Iso-Fludelone for in vivo applications. This guide is structured in a practical question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is Iso-Fludelone and why is its water solubility a challenge for in vivo research?

Iso-Fludelone is a third-generation epothilone B analogue, a class of microtubule-stabilizing agents with potent antineoplastic activity.[1][2] While it exhibits increased stability and potency compared to earlier generations, its complex, largely hydrophobic structure results in poor aqueous solubility.[2] For in vivo studies, particularly those requiring parenteral administration (e.g., intravenous, intraperitoneal), the drug must be fully dissolved in a biocompatible vehicle to ensure accurate dosing, prevent embolism, and achieve systemic exposure.[3] More than 40% of new chemical entities are poorly water-soluble, making this a common and significant hurdle in preclinical development.[3][4]

Q2: What is the primary goal of a formulation for preclinical in vivo studies?

The primary goal is to create a safe and effective delivery system that maintains the drug in a solubilized state long enough to be absorbed and distributed to its target site. For parenteral routes, the formulation must be:

  • Solubilizing: Achieve the target concentration of Iso-Fludelone without precipitation.

  • Biocompatible: Be non-toxic and well-tolerated at the intended dose, minimizing side effects like hemolysis, vein irritation, or tissue damage.[5]

  • Stable: Ensure the drug remains chemically and physically stable in the vehicle for the duration of preparation and administration.

  • Isotonic and pH-neutral (ideally): The formulation should be as close to physiological pH (~7.4) and tonicity as possible to minimize administration site reactions.[6]

Q3: What are the main strategies for solubilizing a hydrophobic compound like Iso-Fludelone?

Several established techniques can be used, broadly categorized into physical and chemical modifications.[3] For preclinical in vivo studies, the most common and practical approaches involve creating specialized vehicle systems:

  • Co-solvent Systems: Blending water with water-miscible organic solvents (co-solvents) like polyethylene glycol (PEG), propylene glycol (PG), or ethanol to increase the solubility of non-polar drugs.[7]

  • Surfactant-based Systems (Micelles): Using amphiphilic surfactant molecules that self-assemble into micelles above a certain concentration, encapsulating the hydrophobic drug in their core.[8][9]

  • Cyclodextrin Complexation: Utilizing cyclic oligosaccharides (cyclodextrins) with a hydrophobic inner cavity and a hydrophilic exterior to form inclusion complexes with the drug, effectively masking its hydrophobicity.[10][11]

  • Lipid-Based Formulations: Dissolving or suspending the drug in lipids, oils, and emulsifying agents to create systems like emulsions or self-emulsifying drug delivery systems (SEDDS).[4][12][13]

The choice of strategy depends on the required drug concentration, the route of administration, and the duration of the study.

Q4: How do I select the right formulation strategy for my experiment?

The selection process is a multi-step decision based on experimental needs. The following workflow provides a general guide for choosing an appropriate starting point.

G cluster_0 Decision Workflow for Iso-Fludelone Formulation start Define Study Parameters: - Target Dose (mg/kg) - Route of Administration - Study Duration strategy Select Initial Strategy start->strategy cosolvent Co-Solvent System (e.g., PEG/PG/Saline) strategy->cosolvent Pilot / Acute Study Low-to-Mid Dose cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) strategy->cyclodextrin Chronic Study High Dose / Stability Needed lipid Lipid/Surfactant System (e.g., Kolliphor EL) strategy->lipid Oral Route or High Dose IV check Is Formulation Clear, Stable, & Tolerated? cosolvent->check cyclodextrin->check lipid->check success Proceed with In Vivo Study check->success Yes troubleshoot Go to Troubleshooting Guide check->troubleshoot No

Caption: Formulation selection workflow.

Troubleshooting Guides & Protocols

This section addresses specific problems you may encounter while developing a formulation for Iso-Fludelone.

Problem 1: My Iso-Fludelone won't dissolve in simple aqueous buffers like saline or PBS.
  • Causality: This is expected. Iso-Fludelone is a lipophilic molecule with a predicted LogP (a measure of lipophilicity) that indicates very low water solubility.[1] The energy required to break the water-water hydrogen bonds to accommodate the drug molecule is highly unfavorable. Simple buffers lack the necessary components to overcome this.

  • Solution: You must use a solubilizing excipient. For initial screening, a co-solvent system is often the fastest and most straightforward approach.

Problem 2: How do I prepare a simple co-solvent system for a pilot intravenous (IV) study?
  • Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for dissolving hydrophobic solutes. A ternary system (solvent, co-solvent, aqueous buffer) is common. Polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are widely used due to their established safety profiles for parenteral use.[6][7][14]

  • Step-by-Step Protocol: Preparation of a 10% PEG 400 / 10% PG / 80% Saline Vehicle

    • Pre-weigh Iso-Fludelone: Accurately weigh the required amount of Iso-Fludelone powder into a sterile glass vial.

    • Initial Dissolution: Add the PEG 400 directly to the powder. Vortex or sonicate gently for 5-10 minutes until the powder is fully wetted and a slurry or partial solution is formed. PEG 400 is viscous and this initial step is crucial.

    • Add Second Co-solvent: Add the propylene glycol to the vial. Continue to vortex/sonicate. The solution should become clearer as the drug dissolves.

    • Aqueous Phase Addition: Slowly add the sterile saline (0.9% NaCl) to the vial in a dropwise manner while continuously vortexing. Critical Step: Rapid addition of the aqueous phase can cause the drug to precipitate ("crash out").

    • Final Homogenization: Once all components are added, vortex for an additional 5 minutes to ensure a homogenous solution.

    • Quality Control: Visually inspect the final formulation against a black and white background to ensure it is clear and free of particulates. Filter the solution through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) before administration to ensure sterility and remove any micro-precipitates.

  • Data Summary: Common Co-solvent Systems for IV Administration

    Vehicle Composition (v/v/v) Max Recommended Concentration Pros Cons
    10% Ethanol / 40% PG / 50% Water ~25% total organic solvent[5] Strong solubilizing power. Potential for hemolysis and vein irritation at higher concentrations.[5]
    40% PEG 400 / 10% Ethanol / 50% Water Varies; PEG 400 is generally well-tolerated. Good safety profile. Can be viscous; may require warming for injection.

    | 30% PG / 20% Ethanol / 50% Water | ~25% total organic solvent[5] | Synergistic solubilizing and antimicrobial effect.[14] | Risk of precipitation upon dilution in blood. |

Problem 3: My formulation looks clear, but the animals show signs of distress upon IV injection, or the drug precipitates upon dilution.
  • Causality: This is a classic issue known as in vivo precipitation.[15][16][17] When a co-solvent formulation is injected into the bloodstream, it undergoes rapid dilution. This sudden change in the solvent environment can dramatically decrease the solubility of the drug, causing it to crash out of solution as fine particles.[15][18] This precipitation can cause embolism, vein irritation, and erratic drug exposure.

  • Troubleshooting & Solutions:

    • In Vitro Dilution Test: Before any animal studies, perform a simple benchtop test. Dilute your formulation 1:10 and 1:100 in saline or PBS at 37°C. If the solution turns cloudy or hazy, precipitation is likely, and the formulation is not suitable for IV use.[19]

    • Reduce the Drug Concentration: The simplest solution is to lower the concentration of Iso-Fludelone in the vehicle if your dosing regimen allows.

    • Add a Surfactant: Incorporate a small amount of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Kolliphor® HS 15.[20] Surfactants can help stabilize the drug in small micelles upon dilution, preventing large-scale precipitation.

    • Switch to a More Robust System: If precipitation persists, a co-solvent system may not be appropriate. A cyclodextrin-based formulation is an excellent next step.

Problem 4: I need a more stable formulation for a multi-day study. How do I use cyclodextrins?
  • Rationale: Cyclodextrins (CDs) are donut-shaped molecules that encapsulate the drug within their hydrophobic core, forming a water-soluble "inclusion complex".[10][21] This approach does not rely on changing the bulk solvent properties, making it less susceptible to precipitation upon dilution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations due to its high water solubility and excellent safety profile.[11]

G Cyclodextrin Cyclodextrin

Caption: Cyclodextrin inclusion complex mechanism.

  • Step-by-Step Protocol: Formulation with HP-β-CD

    • Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it in sterile water or saline. A 20-40% (w/v) solution is a common starting point. Gentle warming (40-50°C) can aid dissolution. Allow the solution to cool to room temperature.

    • Add Iso-Fludelone: Add the pre-weighed Iso-Fludelone powder to the HP-β-CD solution.

    • Facilitate Complexation: Stir the mixture vigorously with a magnetic stir bar at room temperature for 24-48 hours. The solution should gradually clarify as the inclusion complexes form. Sonication can be used intermittently to break up drug aggregates and accelerate the process.

    • Remove Undissolved Drug: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved drug particles. This step is critical for ensuring you have a true solution of the complex.

    • Quality Control: It is highly recommended to determine the final concentration of Iso-Fludelone in the filtrate using a validated analytical method (e.g., HPLC-UV) to confirm the achieved solubility.

  • Data Summary: Common Cyclodextrins for Parenteral Use

    Cyclodextrin Type Key Properties Typical Concentration
    HP-β-CD (Hydroxypropyl-β-cyclodextrin) High aqueous solubility (>500 mg/mL), low toxicity, widely used in commercial products.[11] 20-40% (w/v)

    | SBE-β-CD (Sulfobutylether-β-cyclodextrin) | Very high aqueous solubility, anionic nature can enhance interaction with cationic drugs. | 20-50% (w/v) |

References

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available from: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC. Available from: [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. Available from: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

  • Advances in Lipid-Based Drug Formulations for Solubility - World Pharma Today. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • Cosolvent formulations.
  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC. Available from: [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC. Available from: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Formulation - Cambridge MedChem Consulting. Available from: [Link]

  • KOSN-1724. PubChem. Available from: [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Available from: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available from: [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC. Available from: [Link]

  • Solutions - Clinical Gate. Available from: [Link]

  • Emerging Excipients in Parenteral Medications. Available from: [Link]

  • Excipients' Attributes Crucial for Parenteral Preparation. Available from: [Link]

  • excipients that may be suitable for parenteral use. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. Available from: [Link]

  • In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems | Molecular Pharmaceutics. Available from: [Link]

  • Considerations in Formulation Development of Injectable Solutions. Available from: [Link]

  • In vitro methods to assess drug precipitation. Available from: [Link]

  • In Vitro Screening Methods To Assess the Potential of In Vivo Precipitation of Injectable Formulations upon Intravenous Administration | PDA Journal of Pharmaceutical Science and Technology. Available from: [Link]

Sources

Optimization

Technical Support Center: Mitigating Toxicity in Third-Generation Epothilones (Iso-Fludelone)

Welcome to the Technical Support Center for advanced microtubule-stabilizing agents. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced microtubule-stabilizing agents. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize their preclinical workflows when working with third-generation epothilones, specifically Iso-Fludelone (KOS-1803) .

While early-generation epothilones (e.g., ixabepilone) successfully bypassed P-glycoprotein (P-gp) mediated multidrug resistance, their clinical utility has frequently been bottlenecked by dose-limiting toxicities (DLTs) such as severe peripheral neuropathy and neutropenia[1]. Iso-fludelone was rationally designed via diverted total synthesis to widen the therapeutic index and mitigate these off-target effects[2].

Part 1: Frequently Asked Questions (FAQs) – Causality & Experimental Design

Q1: Why am I seeing severe peripheral neuropathy in my murine models despite using a "low-toxicity" third-generation epothilone? A1: While Iso-fludelone is structurally optimized—featuring a C12 trifluoromethyl group to enhance metabolic stability[3]—in vivo toxicity is highly dependent on your pharmacokinetic (PK) delivery method. If you are administering the compound via an intravenous (IV) bolus, you are creating a massive Cmax​ spike. This rapid peak saturates systemic clearance mechanisms and aggressively penetrates the blood-nerve barrier, hyperstabilizing microtubules in the dorsal root ganglia. Solution: Shift to a fractionated or prolonged dosing schedule. Preclinical optimizations demonstrate that a 6-hour IV infusion at 25-30 mg/kg every 12-16 days drastically reduces neurotoxicity while maintaining complete tumor remission[2].

Q2: Can I use Cremophor EL to formulate Iso-fludelone, similar to how I formulate paclitaxel? A2: Absolutely not. A primary advantage of third-generation epothilones is the elimination of toxic excipients. Cremophor EL is notorious for causing severe hypersensitivity reactions, nephrotoxicity, and independent neurotoxicity[1]. Iso-fludelone features an isoxazole moiety that significantly improves its aqueous solubility[3]. Solution: Formulate Iso-fludelone in a non-Cremophor, aqueous-based vehicle to ensure the toxicity observed in your assays is purely compound-related and not vehicle-induced.

ToxicityMechanisms IsoF Iso-Fludelone (KOS-1803) Administered via IV Bolus IV Bolus Dosing (High Cmax Spike) IsoF->Bolus Infusion 6-Hour IV Infusion (Controlled Cmax) IsoF->Infusion BBB Blood-Nerve Barrier Penetration Bolus->BBB Rapid Peak Concentration Infusion->BBB Avoids Saturation Tumor Tumor Tissue Accumulation Infusion->Tumor Sustained Exposure (>IC50) NeuroTox Severe Peripheral Neuropathy (DLT) BBB->NeuroTox Axonal Microtubule Hyperstabilization Efficacy Tumor Regression (Therapeutic Window Maintained) Tumor->Efficacy G2/M Arrest & Apoptosis

Pharmacokinetic impact of dosing schedules on Iso-Fludelone toxicity and efficacy.

Part 2: Troubleshooting Guide – In Vivo Workflows

Issue: Localized tissue necrosis at the injection site or erratic plasma concentrations.

  • Root Cause: Compound precipitation in the IV line due to temperature fluctuations or incorrect vehicle pH during administration.

  • Mechanistic Causality: Despite having excellent water solubility relative to paclitaxel[3], epothilones can still precipitate if the infusion vehicle lacks sufficient stabilizing agents during a prolonged 6-hour infusion at room temperature.

  • Self-Validating Check: Before connecting the infusion pump to the animal's catheter, run the formulated drug through a 0.22 µm inline filter. Monitor the pump's pressure gauge. If the pump pressure increases prematurely during the first 10 minutes, micro-precipitation is occurring, and the vehicle must be reformulated.

Issue: Unexplained weight loss in murine models without signs of neuropathy.

  • Root Cause: Gastrointestinal (GI) toxicity due to off-target microtubule stabilization in rapidly dividing intestinal crypt cells.

  • Mechanistic Causality: Iso-fludelone has an exceptionally potent IC50​ of 0.27 nM against CCRF-CEM cells[2]. Overdosing or overly frequent administration (e.g., every 2 days instead of every 12-16 days) arrests mitosis in healthy mucosal tissues.

  • Self-Validating Check: Implement a strict Q12D (every 12 days) dosing schedule. If weight loss exceeds 15% of baseline body weight, immediately halt the dosage and administer subcutaneous fluids.

Part 3: Quantitative Data Summaries

To assist in your experimental design, the following table summarizes the comparative efficacy, solubility, and toxicity profiles of key microtubule-stabilizing agents. Notice how structural evolution directly correlates with a reduction in vehicle dependency and off-target toxicity.

CompoundGenerationTarget IC50​ (CCRF-CEM)Primary Dose-Limiting Toxicity (DLT)Required Formulation Vehicle
Paclitaxel Taxane~2.5 nMNeuropathy, NeutropeniaCremophor EL (Highly Toxic)
Ixabepilone 2nd Gen Epothilone~1.5 nMNeuropathy, MyelosuppressionCremophor EL / Castor Oil
Fludelone 3rd Gen Epothilone~1.0 nMMild NeuropathyAqueous / Liposomal
Iso-Fludelone 3rd Gen Epothilone0.27 nM Mild GI, FatigueNon-Cremophor Aqueous

Data synthesized from comparative in vitro and in vivo xenograft studies[1],[2].

Part 4: Validated Experimental Protocols

To ensure reproducibility and minimize toxicity in your preclinical trials, utilize the following self-validating methodology for Iso-Fludelone administration.

Protocol: 6-Hour Intravenous Micro-Infusion for Murine Xenograft Models

Objective: To achieve complete tumor remission while preventing Cmax​ -induced peripheral neuropathy.

Step 1: Vehicle Preparation & Solubilization

  • Weigh the required amount of lyophilized Iso-Fludelone (KOS-1803).

  • Dissolve the compound in a non-Cremophor aqueous vehicle (e.g., 5% Ethanol, 5% Tween-80, 90% sterile saline) to achieve a final concentration suitable for a 25-30 mg/kg dose[2].

  • Self-Validation: Visually inspect the solution against a dark background. It must be completely optically clear.

Step 2: Sterile Filtration & Pump Calibration

  • Pass the formulated solution through a 0.22 µm sterile syringe filter to remove any undissolved micro-particulates.

  • Load the solution into a programmable micro-infusion syringe pump.

  • Calibrate the pump to deliver the total volume evenly over exactly 360 minutes (6 hours).

Step 3: Catheterization & Administration

  • Surgically implant a jugular vein catheter in the murine model (ensure the animal is properly anesthetized and recovered prior to the study).

  • Connect the micro-infusion pump to the catheter using low-bind tubing.

  • Initiate the 6-hour infusion. Crucial: Monitor the pump pressure continuously. A spike in pressure indicates line occlusion or drug precipitation.

Step 4: Toxicity Monitoring (Post-Infusion)

  • Assess the animal daily for signs of peripheral neuropathy using a standardized gait analysis test (e.g., rotarod performance).

  • Weigh the animal daily. A weight loss of <10% indicates an acceptable therapeutic window; >15% indicates severe GI toxicity requiring protocol adjustment.

  • Repeat the dosage every 12 to 16 days for a maximum of 3 doses[2].

ProtocolWorkflow Solubilize 1. Solubilization (Non-Cremophor Vehicle) Filter 2. Sterile Filtration (0.22 µm Inline) Solubilize->Filter Calibrate 3. Pump Calibration (Flow Rate Check) Filter->Calibrate Infuse 4. 6-Hour Infusion (25-30 mg/kg) Calibrate->Infuse Validate 5. Toxicity Validation (Weight & Gait Analysis) Infuse->Validate

Self-validating experimental workflow for Iso-Fludelone formulation and administration.

References
  • TargetMol.Iso-Fludelone | TargetMol.
  • National Institutes of Health (PMC).Epothilones as Natural Compounds for Novel Anticancer Drugs Development.
  • Proceedings of the National Academy of Sciences (PNAS).Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones.
  • American Association for Cancer Research (AACR).Iso-oxazole-Fludelone (KOS-1803) as a potent and efficacious microtubule-stablization epothilone against xenograft tumors.

Sources

Troubleshooting

Iso-Fludelone (KOS-1803) Technical Support Center: Stock Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Iso-Fludelone (KOS-1803). As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Iso-Fludelone (KOS-1803). As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in managing the long-term stability and experimental integrity of Iso-Fludelone stock solutions.

Iso-Fludelone is a third-generation synthetic epothilone B analogue. Unlike earlier generations, it exhibits superior metabolic stability, enhanced water solubility, and acts as a potent microtubule-stabilizing agent without being a substrate for the [1]. Understanding its physicochemical behavior in solution is critical for ensuring reproducible in vitro and in vivo assays.

G Iso Iso-Fludelone (KOS-1803) Tub Tubulin Binding Iso->Tub Poly Microtubule Polymerization & Stabilization Tub->Poly Arrest G2/M Cell Cycle Arrest Poly->Arrest Apop Apoptosis Arrest->Apop

Fig 1: Mechanism of Iso-Fludelone inducing microtubule stabilization and apoptosis.

Part 1: Stock Solution Preparation & Storage FAQs

Q1: What is the optimal solvent and storage condition for Iso-Fludelone stock solutions? A1: For long-term storage, Iso-Fludelone should be dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile at a concentration of 1 mg/mL to 10 mg/mL[2]. The Causality: This requirement is driven by the molecule's complex macrolide structure. Introducing water or atmospheric moisture can lead to gradual hydrolysis of the ester linkages over time. Once reconstituted, the stock solution must be aliquoted to minimize handling and stored at -80°C. At this temperature, the thermal energy in the system is insufficient to overcome the activation energy required for hydrolytic or oxidative degradation, ensuring maximum shelf life[2].

Q2: How does temperature and time affect the long-term stability of the stock? A2: Empirical data demonstrates that Iso-Fludelone possesses a highly robust stability profile when handled correctly. A validated LC-MS/MS study evaluating the stability of Iso-Fludelone stock solutions revealed excellent recovery rates even after prolonged storage and intermittent handling[2].

Storage ConditionDurationMatrixRecovery / Stability (%)
Room Temperature (Benchtop)6 HoursAcetonitrile Stock107.2%
-80°C (Intermittent Thawing)6 MonthsAcetonitrile Stock105.7%
-80°C (Intermittent Thawing)14 MonthsAcetonitrile Stock94.2%
Freeze-Thaw (-80°C to RT)3 CyclesHuman Plasma100.0% - 105.7%
-80°C (Long-term)11 MonthsHuman Plasma94.9% - 107.9%

Data summarized from , demonstrating stability ≥ 85% across all tested conditions[2].

Q3: Can I subject the stock solution to multiple freeze-thaw cycles? A3: Yes, but with strict limitations. While the quantitative data shows stability across 3 freeze-thaw cycles (retaining >100% recovery relative to baseline)[2], repeated temperature cycling introduces atmospheric moisture through condensation into the DMSO or acetonitrile stock. This moisture acts as a nucleophile, slowly degrading the compound over extended periods. Self-Validating Rule: Always aliquot your master stock into single-use or weekly-use vials (e.g., 50 µL per vial) immediately upon reconstitution to physically prevent repetitive atmospheric exposure.

Part 2: Troubleshooting Guide – Degradation & Precipitation

Q4: I suspect my Iso-Fludelone stock has degraded due to a freezer failure. How can I validate its integrity? A4: To definitively confirm the structural integrity and concentration of your stock, you must employ a self-validating workflow[3].

The Self-Validating System: The inclusion of KOS-1724 as an internal standard is a non-negotiable step. It creates a self-validating loop: if the absolute signal of Iso-Fludelone drops but the KOS-1724 signal remains constant, you have confirmed chemical degradation of the stock rather than a failure in the extraction process or a mass spectrometer sensitivity drop[2].

Step-by-Step LC-MS/MS Validation Protocol:

  • Standard Preparation: Serially dilute a fresh, certified reference standard of Iso-Fludelone in acetonitrile to create a calibration curve ranging from 0.01 to 100 µg/mL[2]. Dilute your suspect stock to fall within this linear range.

  • Internal Standard Spiking: Add a known concentration of KOS-1724 (Internal Standard) to all samples[2]. This normalizes the data against any volumetric errors during extraction.

  • Liquid-Liquid Extraction (LLE): Extract the analytes using Methyl tert-butyl ether (MTBE)[2]. Add MTBE to the sample, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

  • Washing: Perform a water wash step on the organic layer to precipitate and remove polar contaminants[2]. Evaporate the organic layer and reconstitute in the mobile phase.

  • Chromatographic Separation: Inject the sample onto a YMC-Pack ODS-AQ column[2]. Run an isocratic mobile phase consisting of 0.1% formic acid in acetonitrile and water (70:30, v/v) at a flow rate of 0.3 mL/min for 4 minutes[3].

  • Mass Spectrometric Detection: Operate the mass spectrometer in electrospray, positive-mode ionization tandem mass spectrometry (MRM mode)[3].

  • Data Interpretation: Calculate the concentration of the suspect stock. A recovery of ≥ 85% compared to the expected theoretical concentration confirms the stock is stable and viable for experiments[2].

G Start Aliquot Suspect Stock Dilute Serial Dilution (Acetonitrile) Start->Dilute Spike Spike Internal Standard (KOS-1724) Dilute->Spike Extract LLE with MTBE & Water Wash Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Validate Data Validation (Recovery ≥ 85%) LCMS->Validate

Fig 2: Step-by-step LC-MS/MS workflow for validating Iso-Fludelone stock integrity.

Q5: Why is my Iso-Fludelone precipitating upon dilution into aqueous media for in vivo injection? A5: Iso-Fludelone is highly lipophilic. While it has improved water solubility compared to first-generation epothilones (allowing for non-Cremophor formulations)[1], rapid introduction of a concentrated DMSO stock directly into PBS or saline causes "solvent shock." The Causality: The localized drop in solvent polarity forces the hydrophobic macrolide out of solution, forming micro-precipitates. The Solution: Utilize a step-wise dilution strategy with a surfactant. Dilute the DMSO stock first into a[4]. The Tween 80 forms micelles that sequester the hydrophobic regions of Iso-Fludelone, thermodynamically stabilizing it in the aqueous phase before systemic administration.

References

  • Christner SM, et al. "Quantitative method for the determination of iso-fludelone (KOS-1803) in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis (2014).[Link]

  • Chou TC, et al. "Iso-oxazole-Fludelone (KOS-1803) as a potent and efficacious microtubule-stablization epothilone against xenograft tumors." Cancer Research (2008).[Link]

  • Chou TC, et al. "Multifaceted cytoprotection by synthetic polyacetylenes inspired by the ginseng-derived natural product, panaxytriol." Proceedings of the National Academy of Sciences (PNAS) (2011).[Link]

Sources

Optimization

Technical Support Center: Iso-Fludelone LC-MS/MS Assay &amp; Anticoagulant Cross-Validation

Welcome to the Technical Support Center for the bioanalytical quantification of Iso-fludelone (KOS-1803). As a third-generation epothilone and potent microtubule-stabilizing agent, Iso-fludelone requires highly sensitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical quantification of Iso-fludelone (KOS-1803). As a third-generation epothilone and potent microtubule-stabilizing agent, Iso-fludelone requires highly sensitive pharmacokinetic tracking during clinical trials.

When analyzing clinical samples, researchers frequently encounter plasma drawn in varying anticoagulant tubes (e.g., K2-EDTA, Sodium Heparin, Sodium Citrate). Because anticoagulants fundamentally alter the physicochemical properties of the plasma matrix, rigorous cross-validation is required to ensure assay reproducibility. This guide provides field-proven troubleshooting, step-by-step methodologies, and causal explanations to ensure your LC-MS/MS workflows meet stringent regulatory standards.

Interactive Troubleshooting & FAQs

Q1: Why do I observe significant baseline shifts and differential ion suppression when switching from K2-EDTA to Sodium Heparin plasma?

Causality: Anticoagulants alter the plasma matrix in fundamentally different ways. EDTA is a chelating agent that binds divalent cations. In positive electrospray ionization (ESI+), the absence of free cations reduces the formation of sodium/potassium adducts, favoring the formation of the desired protonated precursor ion [M+H]+ . Conversely, Heparin is a highly sulfated, polymeric glycosaminoglycan. It increases plasma viscosity and can electrostatically bind to basic drugs or internal standards, altering their partitioning efficiency during liquid-liquid extraction (LLE). Self-Validating Action: To validate whether the signal drop is due to extraction failure or matrix-induced ion suppression, perform a post-extraction spike experiment . Extract blank plasma from both EDTA and Heparin sources, then spike Iso-fludelone and the internal standard (KOS-1724) into the reconstituted extracts.

  • If the MS/MS signals are identical, your issue is extraction recovery (adjust LLE vortexing/centrifugation).

  • If the signals differ, the issue is ion suppression (increase the volume of the post-LLE water wash).

Q2: My Quality Control (QC) samples back-calculate with >15% error when using citrate plasma against an EDTA calibration curve. How do I correct this?

Causality: The mandates that the difference in back-calculated concentrations of QC samples across different anticoagulants must be within ±15%. Sodium citrate is typically supplied as a liquid anticoagulant, which inherently dilutes the blood sample by approximately 10% at the time of the draw. Dry K2-EDTA tubes do not cause this volumetric dilution. Self-Validating Action: You must mathematically correct for the volumetric dilution factor of the citrate tubes prior to extraction. For formal cross-validation, prepare your QC samples in the secondary anticoagulant (Citrate) and quantify them against a calibration curve prepared in the primary anticoagulant (EDTA). When properly volume-corrected, the [1].

Q3: The internal standard (KOS-1724) shows variable recovery across different anticoagulant batches. Is this normal?

Causality: KOS-1724 is structurally analogous to Iso-fludelone and is designed to track extraction efficiency and ionization variance proportionally. However, the LLE emulsion interface can vary significantly between heparinized and EDTA plasma due to protein precipitation differences. If the phase separation is not absolute, KOS-1724 may partition inconsistently. Self-Validating Action: Centrifuge the MTBE/plasma mixture at a higher relative centrifugal force (e.g., 10,000 x g for 10 mins) to ensure a crisp, impenetrable phase boundary. Always quantify using the peak area ratio (Iso-fludelone / KOS-1724) rather than absolute peak areas to self-correct for minor volumetric losses during the organic phase transfer.

Experimental Protocols: Anticoagulant Cross-Validation Workflow

To ensure robust quantification of Iso-fludelone (0.1 – 300 ng/mL) across different plasma matrices, follow this validated step-by-step methodology based on the established[1].

Step 1: Matrix Spiking & Preparation

  • Thaw human plasma (Primary: K2-EDTA; Secondary: Sodium Heparin) unassisted at room temperature.

  • Prepare an 8-point calibration curve by spiking Iso-fludelone into 0.2 mL of the primary EDTA plasma.

  • Prepare low, medium, and high QC samples in both EDTA and Heparin plasma.

Step 2: Internal Standard Addition

  • Add 10 µL of the KOS-1724 internal standard working solution to all blanks, calibrators, and QCs. Vortex for 10 seconds.

Step 3: MTBE Liquid-Liquid Extraction (LLE)

  • Add 2.0 mL of Methyl tert-butyl ether (MTBE) to each 0.2 mL plasma sample.

  • Mechanically shake or vortex vigorously for 5 minutes to drive the lipophilic Iso-fludelone into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean borosilicate glass tube, avoiding the proteinaceous buffy interface.

Step 4: The Water Wash (Critical Matrix Cleanup)

  • Add 0.5 mL of HPLC-grade water to the transferred organic extract.

  • Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes. (Causality: This step strips co-extracted polar matrix components—such as residual anticoagulant salts—that cause downstream ESI+ ion suppression).

  • Transfer the organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

Step 5: LC-MS/MS Acquisition

  • Reconstitute the dried extract in 100 µL of mobile phase (0.1% formic acid in Acetonitrile:Water, 70:30 v/v).

  • Inject 10 µL onto a YMC-Pack ODS-AQ column.

  • Elute isocratically at 0.3 mL/min for 4 minutes.

  • Detect via positive-mode electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Data Presentation & Acceptance Criteria

The following table summarizes the expected quantitative performance metrics when cross-validating Iso-fludelone between K2-EDTA and Sodium Heparin plasma matrices.

Performance ParameterK2-EDTA Plasma (Primary Matrix)Sodium Heparin (Secondary Matrix)Regulatory Acceptance Criteria
Linearity Range 0.1 – 300 ng/mLN/A (Quantified against EDTA) R2>0.99
LLE Recovery 73.9% – 79.7%72.5% – 78.1%Consistent across concentration range
Ion Suppression -22.8% to -31.3%-25.1% to -33.4%Matrix factor CV < 15%
QC Accuracy (Bias) -9.41% to +7.07%-8.50% to +5.80%±15% (±20% at LLOQ)
Cross-Validation Diff. Baseline Reference< 6% deviation ≤ 15% difference between matrices

Workflow & Mechanistic Visualizations

Workflow Plasma Human Plasma Samples (EDTA, Heparin, Citrate) Spike Spike Iso-fludelone & IS (KOS-1724) Plasma->Spike LLE MTBE Liquid-Liquid Extraction + Water Wash Spike->LLE LC LC Separation (YMC-Pack ODS-AQ) LLE->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Data Cross-Validation Analysis (Accuracy ±15%) MS->Data

Workflow for Iso-fludelone LC-MS/MS assay and anticoagulant cross-validation.

MatrixEffects Anticoagulant Anticoagulant Type Heparin Heparin (Polymeric, binds proteins) Anticoagulant->Heparin EDTA EDTA / Citrate (Chelates cations) Anticoagulant->EDTA Extraction Altered Partitioning in LLE Heparin->Extraction Viscosity/Binding IonSuppression Ion Suppression in ESI+ EDTA->IonSuppression Na+/K+ Adducts Extraction->IonSuppression Co-eluting matrix

Mechanisms of anticoagulant-induced matrix effects in Iso-fludelone LC-MS/MS.

References

  • Quantitative method for the determination of Iso-fludelone (KOS-1803) in human plasma by LC-MS/MS Source: Journal of Pharmaceutical and Biomedical Analysis / National Institutes of Health (NIH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Iso-Fludelone (KOS-1803) Quantitation: A Comparative Guide to LC-MS/MS Reproducibility and Assay Methodologies

Executive Summary & Clinical Context Iso-fludelone (KOS-1803) is a highly potent, designed to overcome the limitations of early-generation microtubule-stabilizing agents[1]. Unlike traditional taxanes, it exhibits remark...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Iso-fludelone (KOS-1803) is a highly potent, designed to overcome the limitations of early-generation microtubule-stabilizing agents[1]. Unlike traditional taxanes, it exhibits remarkable metabolic stability, superior water solubility (eliminating the need for toxic Cremophor-ethanol formulations), and[2]. Because phase I clinical trials initiate dosing at highly conservative levels (e.g., 1 mg/m²)[1],[3]. This guide dissects the gold-standard LC-MS/MS quantitation method for Iso-fludelone, comparing its performance against alternative sample preparation strategies to demonstrate why specific mechanistic choices are critical for assay reproducibility.

Pharmacodynamic Mechanism & Analytical Implications

To quantify a drug effectively, one must understand its biological behavior. Iso-fludelone binds to the β-tubulin subunit, promoting microtubule polymerization while simultaneously inhibiting depolymerization. This dual action arrests the cell cycle in the G2/M phase, ultimately driving apoptosis[2].

MoA Iso Iso-Fludelone (KOS-1803) Tubulin β-Tubulin Subunit Binding Iso->Tubulin Polymerization Promotes Microtubule Polymerization Tubulin->Polymerization Depolymerization Inhibits Microtubule Depolymerization Tubulin->Depolymerization Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Depolymerization->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Fig 1: Pharmacodynamic pathway of Iso-fludelone driving cell cycle arrest and apoptosis.

Because Iso-fludelone extensively partitions into tissues and has a long terminal half-life[2], plasma concentrations in the elimination phase drop to sub-nanogram levels. Consequently, the analytical method must reliably reach a[1].

Methodological Causality: Why MTBE LLE?

When developing an LC-MS/MS assay for trace-level macrolides in human plasma, the sample preparation method dictates the extent of matrix effects (ion suppression/enhancement) in the electrospray ionization (ESI) source.

  • Protein Precipitation (PPT): While rapid, PPT fails to remove endogenous phospholipids. In positive-mode ESI, these phospholipids compete for charge droplets, causing severe, unpredictable ion suppression that destroys reproducibility at the 0.1 ng/mL level.

  • Solid Phase Extraction (SPE): SPE provides excellent clean-up but introduces high consumable costs and complex, multi-step optimization that can reduce high-throughput viability.

  • Methyl tert-butyl ether (MTBE) Liquid-Liquid Extraction (LLE): This is the [1]. MTBE is highly selective for moderately lipophilic compounds. Because it is less dense than water, the organic supernatant is easily recovered. Crucially, the addition of a water wash step to the organic extract strips out residual polar lipids (e.g., lysophosphatidylcholines), resulting in negligible ion suppression and high recovery.

Quantitative Comparison of Sample Preparation Alternatives
MetricMTBE LLE + Water Wash (Validated)Protein Precipitation (PPT)Solid Phase Extraction (SPE)
Recovery (%) 73.9 – 79.7%> 90% (but high noise)80 – 85%
Ion Suppression Negligible (-22.8 to -31.3%)Severe (> -70%)Low to Moderate
LLOQ Achievable 0.1 ng/mL~1.0 ng/mL0.1 ng/mL
Throughput/Cost High / Low CostVery High / Lowest CostModerate / High Cost
Reproducibility Excellent (CV < 13.7%)Poor at low concentrationsGood (CV < 15%)

Data synthesized from validated assay parameters for Iso-fludelone[1] and standard bioanalytical industry benchmarks.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

The following protocol details the[1]. Every step is designed as a self-validating system to ensure data integrity.

Workflow Plasma Human Plasma (0.2 mL) Spike Spike Internal Standard (KOS-1724) Plasma->Spike LLE MTBE Liquid-Liquid Extraction Spike->LLE Wash Water Wash Step (Remove Polar Matrix) LLE->Wash Dry Evaporate & Reconstitute Wash->Dry LC LC Separation (YMC-Pack ODS-AQ) Dry->LC MS ESI+ MS/MS (MRM Mode) LC->MS

Fig 2: Step-by-step MTBE LLE and LC-MS/MS workflow for Iso-fludelone quantitation.

Step 1: Matrix Aliquoting & Internal Standard Spiking

  • Action: Aliquot 0.2 mL of human plasma into a clean extraction tube. Spike with the internal standard (IS), KOS-1724.

  • Causality: KOS-1724 is a structural analog of Iso-fludelone. It co-elutes and ionizes under identical conditions, perfectly correcting for any well-to-well variance in extraction efficiency or ESI fluctuations[1].

  • Self-Validation Checkpoint: Analyze a "Blank + IS" sample to ensure the IS does not contain trace impurities that interfere with the Iso-fludelone MRM transition.

Step 2: MTBE Liquid-Liquid Extraction & Wash

  • Action: Add MTBE to the plasma, vortex vigorously, and centrifuge to separate the phases. Transfer the upper organic layer to a new tube. Add a small volume of HPLC-grade water, vortex, centrifuge, and transfer the organic layer again.

  • Causality: The water wash is the critical differentiator. It partitions out polar matrix components that co-extracted into the MTBE, safeguarding the MS source from contamination[1].

  • Self-Validation Checkpoint: Monitor the back-pressure of the LC system over 100 injections. A stable pressure confirms the successful removal of proteinaceous/lipid debris.

Step 3: Evaporation & Reconstitution

  • Action: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Causality: Concentrates the analyte to achieve the 0.1 ng/mL LLOQ while ensuring the injection solvent matches the initial LC conditions, preventing peak broadening.

Step 4: Chromatographic Separation

  • Action: Inject onto a YMC-Pack ODS-AQ column. Run an isocratic mobile phase of 0.1% formic acid in acetonitrile and water (70:30, v/v) at 0.3 mL/min for 4 minutes[1].

  • Causality: The ODS-AQ stationary phase features hydrophilic end-capping. Even though the mobile phase is highly organic (70% ACN), this column chemistry prevents phase collapse and provides sharp, symmetrical peaks for macrolide structures, ensuring high resolution from isobaric background noise.

Step 5: MS/MS Detection

  • Action: Detect using positive-mode electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[1].

  • Self-Validation Checkpoint: Evaluate the signal-to-noise (S/N) ratio of the 0.1 ng/mL LLOQ standard. It must be ≥ 10:1 to pass FDA bioanalytical validation criteria.

Reproducibility and Validation Metrics

The robustness of this methodology is evidenced by its validation data, which strictly adheres to[1]. The assay demonstrates exceptional stability across all standard clinical handling conditions.

Iso-Fludelone Assay Validation Metrics
ParameterPerformance ResultFDA Acceptance Criteria
Linear Dynamic Range 0.1 – 300 ng/mLR² ≥ 0.99
Inter-assay Accuracy -9.41% to 7.07%± 15% (± 20% at LLOQ)
Inter-assay Precision (CV) 1.03% to 13.7%≤ 15% (≤ 20% at LLOQ)
Freeze-Thaw Stability 99.97% – 105.7%± 15% of nominal
Long-Term Stability (-80°C) 94.93% – 107.9% (11 months)± 15% of nominal
Benchtop Stability (RT) 94.75% – 105.5% (6 hours)± 15% of nominal
Conclusion

For the clinical pharmacokinetic evaluation of Iso-fludelone, relying on generic protein precipitation methods introduces unacceptable analytical risk. The implementation of an MTBE liquid-liquid extraction coupled with a targeted water wash step provides a highly reproducible, self-validating LC-MS/MS assay. By neutralizing matrix effects and stabilizing recovery, this method ensures that trace-level quantitation (down to 0.1 ng/mL) remains accurate, supporting safe dose-escalation in Phase I oncology trials.

References
  • Christner SM, et al. "Quantitative method for the determination of iso-fludelone (KOS-1803) in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2014. URL:[Link]

  • Chou TC, et al. "Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones." Proceedings of the National Academy of Sciences, 2008. URL:[Link]

  • Memorial Sloan Kettering Cancer Center. "Dose-Escalation Safety and Pharmacokinetic Study of Iso-Fludelone in Patients With Advanced Solid Tumors." ClinicalTrials.gov, Identifier: NCT01379287. URL:[Link]

Sources

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